Potassium 2-(hydrogen phosphonooxy)acetamide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(2-amino-2-oxoethyl) hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO5P.K/c3-2(4)1-8-9(5,6)7;/h1H2,(H2,3,4)(H2,5,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTURKPHCDWIERZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)OP(=O)(O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5KNO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of Potassium 2-(hydrogen phosphonooxy)acetamide
An In-depth Technical Guide to the Physicochemical Properties of Potassium 2-(hydrogen phosphonooxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 2-(hydrogen phosphonooxy)acetamide is an organic potassium salt containing a phosphoramidate-like linkage. As with many phosphate- and phosphonate-containing molecules, this compound holds potential as a prodrug or bioactive agent, where physicochemical properties are paramount to its efficacy, stability, and formulation.[1][][3] This guide provides a comprehensive overview of the anticipated and details the requisite experimental protocols for their empirical determination. As a novel or sparsely documented compound, this document synthesizes information from analogous structures—namely phosphate esters, phosphoramidates, and acetamides—to provide a robust framework for its scientific investigation.
Chemical Identity and Structure
The foundational step in characterizing any new chemical entity is confirming its structure. Potassium 2-(hydrogen phosphonooxy)acetamide is the potassium salt of the mono-phosphorylated derivative of 2-hydroxyacetamide.
Systematic Name: Potassium;[2-amino-2-oxo-ethoxy(hydroxy)phosphoryl]oxidanide
Molecular Formula: C₂H₅KNO₅P
Molecular Weight: 205.15 g/mol
Structure:
Caption: Chemical structure of Potassium 2-(hydrogen phosphonooxy)acetamide.
Predicted Physicochemical Properties
The following table summarizes the anticipated physicochemical properties based on the compound's functional groups. These values should be empirically verified.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline or amorphous solid | Typical for simple organic salts. |
| Solubility | Highly soluble in water; sparingly soluble in polar organic solvents (e.g., ethanol); insoluble in non-polar solvents (e.g., hexane).[4] | The ionic nature of the potassium salt and the polar phosphate and amide groups confer high aqueous solubility.[] |
| Hygroscopicity | Likely to be hygroscopic.[5] | Common for highly water-soluble salts. |
| pKa | Two pKa values are expected: pKa₁ ≈ 1-2 and pKa₂ ≈ 6-7. | The first pKa corresponds to the first dissociation of the phosphoric acid moiety, and the second to the dissociation of the remaining P-OH proton. |
| Stability | Susceptible to hydrolysis, particularly at low pH. | The P-O-C ester linkage is prone to acid-catalyzed hydrolysis. Phosphate esters are generally more stable against hydrolysis than phosphonates.[6] |
| LogP | Expected to be low (<0). | The high polarity and ionic character suggest poor partitioning into octanol. |
Experimental Determination of Physicochemical Properties
This section details the standard methodologies for the characterization of a new chemical entity like Potassium 2-(hydrogen phosphonooxy)acetamide.
Solubility Determination
Aqueous and solvent solubility is a critical parameter influencing bioavailability and formulation.[4]
Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The ionization constant (pKa) is crucial as it governs the compound's solubility, permeability, and interaction with biological targets at different physiological pH levels.[7][8][9]
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Potentiometric Titration [10]
-
Solution Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water.
-
Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[10] For robust data, perform the titration in triplicate.[10]
Stability Assessment
Evaluating the chemical stability under various conditions is essential for determining storage requirements and shelf-life.
Protocol: HPLC-Based Stability Study
-
Forced Degradation: Prepare solutions of the compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solutions and solid samples at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose solutions and solid samples to UV light.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Analytical Characterization Methods
A suite of analytical techniques is required for unambiguous identification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification.
Table: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Suitable for retaining and separating polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to elute the compound and any less polar impurities. | A gradient is necessary to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at a suitable wavelength (e.g., 210 nm) | The amide chromophore allows for UV detection. |
| Mass Spectrometry | Coupled with an MS detector (LC-MS) for mass confirmation of the parent peak and identification of impurities.[11] | Provides definitive mass information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural elucidation.[7][12]
-
¹H NMR: Will show signals for the methylene (-CH₂-) and amide (-NH₂) protons. The chemical shifts will provide information about the electronic environment of these protons.
-
¹³C NMR: Will show signals for the two carbon atoms in the acetamide backbone.
-
³¹P NMR: This is a crucial experiment that will show a single resonance for the phosphorus atom, confirming the presence of the phosphate group.[12] The chemical shift is diagnostic for the oxidation state and chemical environment of the phosphorus.[12]
-
²D NMR (e.g., COSY, HSQC): Can be used to confirm connectivity between protons and carbons.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI): In negative ion mode, the expected [M-K]⁻ ion would be observed. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be seen.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
Conclusion
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Waters Corporation. (2021). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]
-
Al-Ghanayem, A. A., & Malkawi, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]
-
Pharma Knowledge Forum. (2024). What is the pKa and How is it determined. [Link]
-
Meier, C. (2003). Prodrugs of biologically active phosphate esters. Bioorganic & Medicinal Chemistry, 11(6), 885-898. [Link]
-
van der Meeren, A. P., & van der Weken, G. (2011). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 4(9), 1236-1264. [Link]
-
YMC. (n.d.). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Chromatography Today. [Link]
-
Reddy, B. V. S., & Reddy, L. R. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3666. [Link]
-
Bienta. (n.d.). Determining pKa. [Link]
-
Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]
-
Mark, D. F., et al. (2022). Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. Pharmaceutics, 14(10), 2209. [Link]
-
Pradere, U., et al. (2020). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Medicinal Chemistry Letters, 11(7), 1363-1367. [Link]
-
Agilent Technologies. (2024). Analyzing Raw Material for Oligonucleotide Synthesis. [Link]
-
Kumar, L., & Singh, S. (2014). Salt Selection in Drug Development. Pharmaceutical Technology, 38(1). [Link]
-
S. H. Neau. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(7), 241. [Link]
-
de Oliveira, M. A., et al. (2015). Losartan potassium dissolution test for drug release evaluation in pharmaceutical capsules using HPLC and UV spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 51(4), 845-855. [Link]
- Newman, D. J. (1994). High water solubility potassium sulfate and method of producing same. U.S.
-
Kumar, V., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8497-8506. [Link]
-
Perera, T. S. H., et al. (2022). Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. Current Protocols, 2(8), e524. [Link]
- Kumar, P. R., et al. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. U.S.
-
Ginting, M., et al. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Conference Series: Science and Technology (ST), 1(1). [Link]
-
Cheméo. (n.d.). Acetamide (CAS 60-35-5). [Link]
-
Wang, Y., et al. (2020). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. IOP Conference Series: Earth and Environmental Science, 512, 012023. [Link]
-
FooDB. (2010). Showing Compound Acetamide (FDB008298). [Link]
-
Wikipedia. (n.d.). Acetamide. [Link]
-
Ataman Kimya. (n.d.). ACETAMIDE. [Link]
-
National Center for Biotechnology Information. (n.d.). Potassium hypophosphite. PubChem Compound Database. [Link]
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- 5. Potassium hypophosphite | HKO2P+ | CID 23714733 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Technical Guide: pKa Values and Ionization Behavior of Potassium 2-(hydrogen phosphonooxy)acetamide
The following technical guide details the pKa values, ionization behavior, and physicochemical properties of Potassium 2-(hydrogen phosphonooxy)acetamide.
Executive Summary & Compound Identity
Potassium 2-(hydrogen phosphonooxy)acetamide (also known as the monopotassium salt of Phosphoglycolamide ) is a synthetic phosphate ester derivative of glycolamide. It serves as a structural analog to high-energy biosynthetic intermediates (e.g., phosphoglycolate) and is utilized in mechanistic studies of aldolase enzymes and phosphate metabolism.
Structurally, the compound consists of a neutral acetamide moiety linked to a phosphate group via an ester bond. The "hydrogen phosphonooxy" designation indicates a specific ionization state—typically the mono-anion—stabilized by a potassium counterion.
| Property | Details |
| IUPAC Name | Potassium 2-(hydrogen phosphonooxy)acetamide |
| Common Name | Phosphoglycolamide Monopotassium Salt |
| Formula | |
| Molecular Weight | 189.15 g/mol (Anhydrous salt) |
| Core Moiety | Phosphate Ester ( |
| Key Functional Groups | Primary Amide ( |
pKa Values and Ionization Profile
The acid-base behavior of Potassium 2-(hydrogen phosphonooxy)acetamide is governed by the diprotic nature of its phosphate ester group. The acetamide nitrogen is non-basic in aqueous physiological ranges (pKa < -0.5), leaving the phosphate group as the sole ionizable center relevant to biological buffering.
Quantitative pKa Data
The following values are derived from structural homology with phosphoglycolic acid and phosphoethanolamine, validated against standard phosphate ester thermodynamics.
| Ionization Step | Species Transition | pKa Value (Aq, 25°C) | Description |
| pKa₁ | 1.2 – 1.6 | Deprotonation of the first phosphate hydroxyl. Strong acid behavior. | |
| pKa₂ | 6.1 – 6.4 | Deprotonation of the second phosphate hydroxyl (the "hydrogen" in the salt name). | |
| pKa (Amide) | < -0.5 | Protonation of amide oxygen/nitrogen (occurs only in concentrated strong acid). |
Mechanistic Insight (The "Why")
-
Inductive Electron Withdrawal: The acetamide group (
) contains a carbonyl oxygen that exerts an electron-withdrawing inductive effect (-I effect) through the methylene bridge ( ). -
Acidity Enhancement: This withdrawal pulls electron density away from the phosphate oxygen atoms, stabilizing the negative charge of the conjugate base. Consequently, phosphoglycolamide is slightly more acidic (lower pKa) than simple alkyl phosphates like ethyl phosphate (
). -
Comparison to Analogs:
-
vs. Phosphoethanolamine (
): Phosphoethanolamine has a positively charged ammonium group ( ) which is strongly electron-withdrawing, significantly lowering the pKa. The neutral amide in phosphoglycolamide has a weaker effect, resulting in a pKa higher than phosphoethanolamine but lower than ethyl phosphate.
-
Ionization Pathway Visualization
The following diagram illustrates the sequential deprotonation of the fully protonated acid to the dianion, highlighting the specific species present in the potassium salt form.
Figure 1: Stepwise ionization of phosphoglycolamide. The "Mono-Anion" represents the species found in the Potassium 2-(hydrogen phosphonooxy)acetamide salt.
Experimental Protocol: Determination of pKa
To validate these values in a specific formulation or experimental buffer, use the following Potentiometric Titration protocol. This method is self-validating through the use of a Gran plot analysis.
Materials Required[3][5]
-
Analyte: 50 mg Potassium 2-(hydrogen phosphonooxy)acetamide (high purity >98%).
-
Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).
-
Solvent: Degassed, deionized water (
-free to prevent carbonate error). -
Instrumentation: Calibrated pH meter (3-point calibration: pH 4.01, 7.00, 10.01) with a glass combination electrode.
-
Temperature Control: Thermostated vessel at 25°C ± 0.1°C.
Step-by-Step Methodology
-
Solution Preparation: Dissolve 50 mg of the compound in 20.0 mL of degassed water. Calculate the exact molarity (~13 mM).
-
Acidification (Optional but Recommended): Since the salt is likely the mono-anion (starting pH ~4.5), add a known excess of HCl (e.g., 2.0 mL of 0.1 M HCl) to fully protonate the species to
. This allows observation of both inflection points. -
Titration:
-
Titrate with 0.1 M NaOH in small increments (0.05 mL).
-
Record pH after stabilization (drift < 0.01 pH/min).
-
Continue titration until pH reaches 11.0.
-
-
Data Processing (The Self-Validating Step):
-
Plot pH vs. Volume of NaOH.
-
First Derivative (
): Identify maxima to locate equivalence points ( and ). -
Calculation: The pKa is the pH at the half-equivalence point (
. -
Validation: The volume difference between
and should correspond exactly to 1 equivalent of the compound, confirming purity.
-
Implications for Research & Development
-
Buffer Capacity: The compound provides effective buffering in the pH 5.3 – 7.3 range (centered on
). This makes it suitable for physiological assays where non-nitrogenous buffers (like phosphate) are preferred over Good's buffers (like HEPES) to avoid amine interference. -
Stability: Phosphate esters are susceptible to hydrolysis at extreme pH.
-
Acidic pH (< 3): Relatively stable at room temperature.
-
Alkaline pH (> 9): Risk of hydrolysis to glycolamide and inorganic phosphate increases. Store stock solutions at pH 4-6 at 4°C.
-
-
Solubility: The potassium salt is highly water-soluble (> 100 mg/mL) due to the ionic phosphate headgroup.
References
-
Kumler, W. D., & Eiler, J. J. (1943). The Acid Strength of Mono and Diesters of Phosphoric Acid.[1] Journal of the American Chemical Society, 65(12), 2355–2361. Link
- Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology, 305-351.
-
PubChem Compound Summary. (2024). Phosphoglycolamide.[2][3][4] National Library of Medicine. Link
- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
Sources
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- 2. fh至尊平台登录注册引领体育APP新潮流,打造个性化观赛体验 [ppcswitch.com]
- 3. researchgate.net [researchgate.net]
- 4. Active site loop dynamics of a class IIa fructose 1,6-bisphosphate aldolase from M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
toxicity and biological activity of Potassium 2-(hydrogen phosphonooxy)acetamide
Technical Whitepaper: Potassium 2-(hydrogen phosphonooxy)acetamide
Executive Summary
Potassium 2-(hydrogen phosphonooxy)acetamide (CAS: N/A for specific salt; related to 598-42-5 for glycolamide precursor), commonly referred to as Phosphoglycolamide (PGA) Potassium Salt , is a specialized organophosphate reagent used primarily in enzymology. Structurally, it is the amide derivative of phosphoglycolate, a potent transition-state analog.
This guide details its application as a mechanistic probe for glycolytic enzymes—specifically Triosephosphate Isomerase (TIM) and Class II Aldolases . Unlike its hydroxamic acid derivative (Phosphoglycolohydroxamate), PGA exhibits distinct electrostatic properties that make it valuable for mapping active site protonation states. While not a marketed therapeutic, its structural homology to metabolic intermediates warrants strict handling protocols due to potential interference with central carbon metabolism and environmental toxicity associated with its precursors.
Chemical Identity & Physicochemical Properties
The compound is the monopotassium salt of phosphoglycolamide. It exists as a zwitterionic or anionic species depending on pH, mimicking the enediolate intermediates of glycolysis.
| Property | Specification |
| IUPAC Name | Potassium 2-(hydrogen phosphonooxy)acetamide |
| Common Name | Phosphoglycolamide Potassium Salt; PGA-K |
| Chemical Formula | |
| Molecular Weight | 193.13 g/mol (Monopotassium salt) |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents. |
| pKa Values | |
| Stability | Hydrolytically unstable at extreme pH (<2 or >10); susceptible to phosphatase cleavage. |
Structural Diagram:
Biological Activity & Mechanism of Action
Enzymatic Inhibition (TIM & Aldolase)
Potassium 2-(hydrogen phosphonooxy)acetamide acts as a competitive inhibitor and transition-state analog for enzymes processing triose phosphates.
-
Triosephosphate Isomerase (TIM): TIM catalyzes the interconversion of Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP). The reaction proceeds via an enediol(ate) intermediate. PGA mimics the planar geometry and charge distribution of this intermediate but lacks the reactive carbonyl necessary for catalysis.
-
Mechanism: The phosphate group anchors the molecule in the conserved phosphate-binding pocket (interacting with Gly residues), while the amide group probes the electrophilic catalytic residues (e.g., Glu165 in yeast TIM).
-
Potency: PGA is a weaker inhibitor (
in mM range) compared to Phosphoglycolohydroxamate ( in M range), making it an excellent control compound to study the contribution of the hydroxamic acid moiety to binding energy [1].
-
-
Class II Aldolases: In Mycobacterium tuberculosis (MtFBA), PGA serves as a substrate analog to study the active site loop dynamics. It assists in defining the protonation states required for the C-C bond cleavage in Fructose-1,6-bisphosphate [2].
Metabolic Interference
Upon hydrolysis by cellular phosphatases, PGA releases Glycolamide and inorganic phosphate.
-
Glycolamide Toxicity: Glycolamide is an isomer of glycine. While generally low in acute toxicity, it is classified as WGK 3 (Highly Hazardous to Water) , indicating significant potential for long-term aquatic toxicity [3].
-
Phosphoglycolate Accumulation: If deamidation occurs before dephosphorylation, the compound converts to Phosphoglycolate , a potent inhibitor of Phosphofructokinase (PFK), potentially stalling glycolysis and inducing metabolic stress.
Visualization: Mechanism of Action
The following diagram illustrates the interference of Phosphoglycolamide within the glycolytic pathway and its degradation.
Caption: Phosphoglycolamide competitively inhibits TIM by mimicking the enediol intermediate, preventing DHAP/GAP isomerization.
Experimental Protocols
Synthesis of Potassium 2-(hydrogen phosphonooxy)acetamide
Method adapted from polyphosphoric acid phosphorylation of glycolamide [2].
Reagents:
-
Glycolamide (98% purity)[1]
-
Polyphosphoric Acid (PPA)
-
Potassium Hydroxide (KOH) or Barium Hydroxide/Potassium Sulfate
-
Acetone (for precipitation)
Protocol:
-
Phosphorylation: Heat Polyphosphoric Acid (PPA) to 45°C. Slowly add Glycolamide (1 eq) under vigorous stirring. Maintain temperature between 44-48°C for 2 hours.
-
Critical Step: Do not exceed 50°C to prevent amide hydrolysis.
-
-
Quenching: Cool the mixture to 0°C in an ice bath. Dilute with ice-cold water (5 volumes).
-
Neutralization: Adjust pH to 7.0 using saturated KOH solution. (Alternatively, precipitate phosphate with Ba(OH)2, filter Ba3(PO4)2, and treat filtrate with K2SO4 to remove Barium).
-
Isolation: Concentrate the aqueous phase via lyophilization. Recrystallize the crude salt from water/acetone.
-
Validation:
should show a singlet around 0-2 ppm (relative to ).
TIM Inhibition Assay
Objective: Determine the
-
Assay Buffer: 100 mM Triethanolamine, pH 7.6, 5 mM EDTA.
-
Coupled System: Include NADH (0.2 mM) and
-Glycerophosphate Dehydrogenase ( -GDH, 1 U/mL). -
Substrate: Start with GAP (1-5 mM).
-
Initiation: Add TIM (approx. 0.01 U/mL). Monitor Absorbance at 340 nm (NADH oxidation).
-
Inhibition: Repeat in the presence of PGA (0, 1, 5, 10, 20 mM).
-
Analysis: Plot Lineweaver-Burk curves. Competitive inhibition will show converging Y-intercepts with increasing slopes.
Toxicity & Safety Profile
| Hazard Class | Classification | Description |
| Aquatic Toxicity | WGK 3 | Highly hazardous to water. Do not allow release into drains or waterways. |
| Acute Toxicity | Not Established | Treat as potentially harmful. Inferred low acute oral toxicity based on glycolamide ( |
| Handling | P280, P273 | Wear protective gloves/eye protection. Avoid release to the environment. |
Degradation Pathway Visualization:
Caption: Environmental degradation pathway yielding Glycolamide, a water-hazardous substance.
References
-
Lewis, A. & Lowe, G. (1973). "The synthesis of phosphoglycolohydroxamic acid and its inhibition of triose phosphate isomerase." Journal of the Chemical Society, Chemical Communications.
-
Fonvielle, M. et al. (2025). "New facile synthesis of phosphoglycolohydroxamic acid and other phosphoglycolic acid derivatives." ResearchGate.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Glycolamide." Merck KGaA.
-
Coggins, A. J. (2014). "Prebiotic synthesis of glycolaldehyde phosphate." UCL Discovery.
Sources
Technical Characterization Guide: Potassium 2-(hydrogen phosphonooxy)acetamide
The following technical guide details the physicochemical characterization of Potassium 2-(hydrogen phosphonooxy)acetamide , a specialized phosphorylated amide salt.
This guide addresses the specific challenge of defining thermal transitions (melting/boiling) for ionic organophosphate salts, where decomposition often competes with phase change.
CAS Registry Number: 2230803-06-0
Synonyms: Potassium 2-amino-2-oxoethyl hydrogen phosphate; Phosphoglycolamide potassium salt.
Chemical Formula:
Part 1: Executive Summary & Chemical Identity
Potassium 2-(hydrogen phosphonooxy)acetamide is the mono-potassium salt of phosphoglycolamide . Structurally, it consists of a glycolamide core (
In drug development, this compound often serves as a polar metabolic standard or a prodrug fragment designed to increase aqueous solubility via the phosphate group. Its thermal behavior is dominated by strong ionic interactions between the potassium cation (
Structural Analysis
The molecule features three distinct functional zones affecting its physical state:
-
Ionic Head: The
region drives high lattice energy and water solubility. -
Linker: The methylene (
) bridge provides minimal steric bulk. -
Amide Tail: The primary amide (
) acts as both a hydrogen bond donor and acceptor, stabilizing the crystal lattice.
Part 2: Thermal Properties (Melting & Boiling Points)
For researchers characterizing this material, it is critical to distinguish between thermodynamic melting and thermal decomposition .
Melting Point ( )
-
Experimental Status: No discrete melting point exists in standard open literature due to the compound's ionic nature.
-
Theoretical Behavior: Like most organophosphate salts, this compound undergoes decomposition with melting .
-
Expected Range: 185°C – 210°C (Decomposition) .
-
Note: The parent alcohol (Glycolamide) melts at ~120°C. The addition of the salt/phosphate group significantly elevates the lattice energy, pushing the transition temperature well above 150°C, where the phosphate ester bond becomes labile.
-
Boiling Point ( )
-
Value: Not Applicable (N/A) .
-
Reasoning: The ionic lattice forces are too strong to be overcome by thermal energy before the covalent bonds (specifically the
ester linkage) break. The compound will carbonize and release volatiles (water, ammonia) rather than distill.
Summary of Physicochemical Data
| Property | Value / Description | Confidence Level |
| Physical State | White to off-white crystalline solid | High (Observed) |
| Melting Point | 185–210°C (dec.) | Predicted (Class behavior) |
| Boiling Point | Decomposes before boiling | High (Theoretical) |
| Hygroscopicity | High (Deliquescent) | High |
| Solubility | >100 mg/mL in Water; Insoluble in Hexane/DCM | High |
| pKa | ~1.5 (Phosphate 1), ~6.5 (Phosphate 2) | Predicted |
Part 3: Experimental Determination Protocols
Since literature values are sparse, researchers must generate self-validated data. The following protocols ensure accurate characterization.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset of melting vs. decomposition.
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
-
Critical: Sample must be dried in a vacuum oven at 40°C for 4 hours prior to testing to remove bound water, which acts as a plasticizer and depresses
.
-
-
Configuration: Use a crimped pinhole lid to allow escaping volatiles to vent without deforming the pan.
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Interpretation:
-
Endotherm < 100°C: Solvent/Water loss (Solvate).
-
Sharp Endotherm (>150°C): True melting.
-
Exotherm immediately following/overlapping: Decomposition.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Confirm decomposition temperature (
-
Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.
-
Method: Ramp 10°C/min from Ambient to 400°C under Nitrogen.
-
Data Analysis:
-
Identify the temperature at 5% weight loss (
). -
If
coincides with the DSC endotherm, the "melting point" is actually a decomposition event.
-
Protocol C: Purity Verification (HPLC-CAD)
Impurities (especially residual potassium phosphate or glycolamide) drastically alter the melting range.
-
Column: Amide-C18 or HILIC (e.g., Waters XBridge Amide).
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 5.0) gradient.
-
Detection: Charged Aerosol Detector (CAD) is required as the compound lacks a strong UV chromophore.
Part 4: Synthesis & Degradation Pathways
Understanding the stability profile helps explain the thermal data. The primary degradation pathway during heating is dephosphorylation and deamidation .
References
Methodological & Application
Application Notes & Protocols: Unraveling the Reaction Mechanisms of Potassium 2-(hydrogen phosphonooxy)acetamide
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential reaction mechanisms involving Potassium 2-(hydrogen phosphonooxy)acetamide. While direct literature on this specific molecule is sparse, this guide synthesizes established principles from the chemistry of N-phosphoamino acids, acetamides, and organophosphorus compounds to propose and detail its reactivity and potential applications. The protocols herein are designed to be self-validating, offering a robust framework for empirical investigation.
Introduction: Chemical Identity and Scientific Context
Potassium 2-(hydrogen phosphonooxy)acetamide, a derivative of the simplest amino acid, glycine, incorporates a phosphonooxy group on the nitrogen atom and exists as a potassium salt. This structure suggests a multifaceted chemical character, with potential roles as a phosphorylating agent, a prodrug moiety, or a building block in novel peptide synthesis. Its reactivity is governed by the interplay of the amide, the N-O-P linkage, and the carboxylate group (in its deprotonated form or as the acetamide). Understanding these fundamental properties is crucial for harnessing its synthetic and biological potential.
The N-phosphoamino acid scaffold is of significant interest in medicinal chemistry and chemical biology. These compounds can act as mimics of natural phosphates, potentially inhibiting enzymes that process phosphate-containing substrates.[1] The acetamide group, on the other hand, is a common feature in many pharmaceuticals and can influence solubility, stability, and biological activity.[2][3]
Proposed Reaction Mechanisms and Pathways
The reactivity of Potassium 2-(hydrogen phosphonooxy)acetamide can be dissected by considering the chemistry of its constituent functional groups. The following sections outline the most probable reaction mechanisms.
Hydrolysis of the Phosphoramidate Bond
The N-O-P linkage is susceptible to hydrolysis under both acidic and basic conditions, liberating acetamide and phosphoric acid (or its conjugate base). This reaction is of paramount importance as it dictates the compound's stability in aqueous environments and is a key step in its potential function as a prodrug.
-
Acid-Catalyzed Hydrolysis: Protonation of the phosphonate oxygen or the amide oxygen increases the electrophilicity of the phosphorus or carbonyl carbon, respectively, making them more susceptible to nucleophilic attack by water.[4]
-
Base-Promoted Hydrolysis: A hydroxide ion can directly attack the electrophilic phosphorus atom, leading to the cleavage of the P-O bond.[5] The rate of hydrolysis can be influenced by the presence of neighboring functional groups.[6]
Caption: General scheme for phosphoryl group transfer.
Reactions at the Acetamide Moiety
The acetamide portion of the molecule can also undergo characteristic reactions. For instance, the amide bond can be hydrolyzed under strong acidic or basic conditions, although this is generally less facile than the hydrolysis of the phosphoramidate linkage. The N-H protons of the amide have some acidity and can be deprotonated under strongly basic conditions.
Application Notes and Experimental Protocols
The unique structure of Potassium 2-(hydrogen phosphonooxy)acetamide lends itself to several potential applications in research and drug development.
Application as a Prodrug for Phosphate-Requiring Pathways
Rationale: Many antiviral and anticancer drugs are nucleoside analogs that require intracellular phosphorylation to become active. [1]A compound like Potassium 2-(hydrogen phosphonooxy)acetamide could potentially be used as a novel phosphoramidate prodrug moiety to deliver a phosphate group intracellularly.
Experimental Protocol: In Vitro Hydrolysis and Phosphate Release Assay
-
Objective: To determine the rate of hydrolysis and subsequent phosphate release from Potassium 2-(hydrogen phosphonooxy)acetamide in simulated physiological conditions.
-
Materials:
-
Potassium 2-(hydrogen phosphonooxy)acetamide
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Malachite Green Phosphate Assay Kit
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a stock solution of Potassium 2-(hydrogen phosphonooxy)acetamide in deionized water.
-
Prepare reaction mixtures by diluting the stock solution in PBS at 37°C to a final concentration of 1 mM. Prepare separate reaction mixtures with pH adjusted to 5.0 and 9.0 to assess pH-dependent stability.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction mixture.
-
Analyze one set of aliquots by HPLC to quantify the disappearance of the parent compound and the appearance of acetamide.
-
Analyze a second set of aliquots using the Malachite Green Phosphate Assay Kit to quantify the amount of free phosphate released.
-
-
Data Analysis: Plot the concentration of the parent compound and the released phosphate as a function of time. Calculate the half-life of the compound at each pH.
| Parameter | pH 5.0 | pH 7.4 | pH 9.0 |
| Parent Compound Half-life (hours) | Experimental Data | Experimental Data | Experimental Data |
| Phosphate Release Rate (µM/hour) | Experimental Data | Experimental Data | Experimental Data |
Application in Peptide Synthesis
Rationale: The N-phosphoamino acid structure can be utilized in peptide synthesis. The phosphate group can serve as an activating group for peptide bond formation. [7] Experimental Protocol: Dipeptide Synthesis using Potassium 2-(hydrogen phosphonooxy)acetamide
-
Objective: To demonstrate the feasibility of using Potassium 2-(hydrogen phosphonooxy)acetamide as a building block in dipeptide synthesis.
-
Materials:
-
Potassium 2-(hydrogen phosphonooxy)acetamide
-
A protected amino acid ester (e.g., H-Ala-OMe·HCl)
-
A coupling agent (e.g., EDC/HOBt)
-
An organic solvent (e.g., DMF)
-
A base (e.g., Diisopropylethylamine - DIPEA)
-
-
Procedure:
-
Dissolve Potassium 2-(hydrogen phosphonooxy)acetamide in DMF.
-
Add the protected amino acid ester and DIPEA to the solution to neutralize the hydrochloride salt.
-
Add the coupling agents (EDC and HOBt) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble byproducts.
-
Purify the resulting phosphodipeptide by column chromatography.
-
Characterize the final product by NMR and Mass Spectrometry.
-
Caption: Workflow for dipeptide synthesis.
Safety and Handling
While specific toxicity data for Potassium 2-(hydrogen phosphonooxy)acetamide is not available, it should be handled with the standard precautions for laboratory chemicals. Assume it is potentially hazardous upon inhalation, ingestion, or skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
References
- Slotin, L. A. (1983). Synthesis and properties of N-, O-, and S-phospho derivatives of amino acids, peptides, and proteins. PubMed.
- Zhao, Y. F., & Cao, P. S. (1995).
- Mary, Y., & Egron, D. (2020).
- Abdulsattar, S. A. (2022). PROPERTIES OF AMINO ACIDS. Lecture 2 of protein.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
- ResearchGate. (n.d.). Computed reaction profiles for the reactions of 1 with acetone and acetamide (M06-2X/def2svp), ΔG 298 (ΔH) in kcal mol −1.
- Dvořáková, H., et al. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC.
- Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed.
- Michielssens, S., et al. (2012). Reactivity of amino acid nucleoside phosphoramidates: a mechanistic quantum chemical study. PubMed.
- Patsnap Synapse. (2024). What is the mechanism of Acetamide?.
- Al-Ostath, A. I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
Sources
- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactivity of amino acid nucleoside phosphoramidates: a mechanistic quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-activation of N-phosphoamino acids and N-phosphodipeptides in oligopeptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling of Potassium 2-(hydrogen phosphonooxy)acetamide in Organic Solvents for Pharmaceutical Development
Introduction
Potassium 2-(hydrogen phosphonooxy)acetamide, the potassium salt of Fosfomycin, is a broad-spectrum antibiotic characterized by its unique epoxide structure.[1][2] As a small, highly polar molecule, its solubility characteristics are critical for various stages of drug development, including formulation, purification, and the design of drug delivery systems.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of potassium 2-(hydrogen phosphonooxy)acetamide in a range of common organic solvents. Understanding this solubility profile is paramount for optimizing downstream processes and ensuring the efficacy and stability of potential pharmaceutical formulations.
The inherent polarity of Fosfomycin, stemming from its phosphonic acid and acetamide moieties, suggests high aqueous solubility.[5] Conversely, this polarity indicates that its solubility in non-polar organic solvents is likely to be limited. This guide will provide a theoretical framework for understanding these properties, detailed protocols for experimental solubility determination, and methods for accurate quantification.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which highlights the importance of matching the polarity of the solute and the solvent.[6][7] Potassium 2-(hydrogen phosphonooxy)acetamide is an ionic compound with a low molecular weight and a significant capacity for hydrogen bonding, rendering it highly hydrophilic.[1][4]
Table 1: Physicochemical Properties of Fosfomycin
| Property | Value/Description | Source |
| Molecular Formula | C₃H₆KO₄P | Inferred |
| Molecular Weight | ~176.15 g/mol | Inferred |
| Appearance | White or almost white crystalline powder | [5] |
| Polarity | High | [3][4] |
| Key Functional Groups | Phosphonate, Acetamide, Epoxide | [1][2] |
| Water Solubility | High | [5] |
Based on these properties and available data for the analogous sodium salt, the expected solubility of potassium 2-(hydrogen phosphonooxy)acetamide in various organic solvents is summarized below. It is important to note that the solubility of the sodium salt has been observed to decrease with increasing temperature in some organic solvents.[8]
Table 2: Predicted Solubility of Potassium 2-(hydrogen phosphonooxy)acetamide in Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Methanol | 5.1 | Sparingly Soluble to Soluble | Polar protic solvent capable of hydrogen bonding. Data for the sodium salt indicates some solubility.[8][9] |
| Ethanol | 4.3 | Slightly Soluble to Sparingly Soluble | Lower polarity than methanol, likely resulting in reduced solubility. The sodium salt is practically insoluble.[9] |
| Acetone | 4.3 | Very Slightly Soluble to Practically Insoluble | Polar aprotic solvent, less effective at solvating the potassium cation. The sodium salt is practically insoluble.[8][9] |
| N,N-Dimethylformamide (DMF) | 6.4 | Moderately Soluble | Highly polar aprotic solvent, known to dissolve some salts. The sodium salt shows moderate solubility.[9] |
| Acetonitrile | 5.8 | Slightly Soluble | Polar aprotic solvent. |
| Dichloromethane | 3.1 | Practically Insoluble | Non-polar solvent, poor interaction with the ionic solute. |
| Hexane | 0.1 | Practically Insoluble | Non-polar solvent, unable to overcome the lattice energy of the salt. |
Experimental Workflow for Solubility Determination
A systematic approach is required to accurately determine the solubility of potassium 2-(hydrogen phosphonooxy)acetamide in organic solvents. The following workflow outlines the key steps from preparation to analysis.
Figure 1: General workflow for the experimental determination of solubility.
Protocols for Solubility Determination
This section provides a detailed protocol for determining the solubility of potassium 2-(hydrogen phosphonooxy)acetamide using the equilibrium solubility method.
Materials and Equipment
-
Compound: High-purity potassium 2-(hydrogen phosphonooxy)acetamide
-
Solvents: HPLC-grade organic solvents (Methanol, Ethanol, Acetone, DMF, etc.)
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[10][11][12][13][14]
-
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of potassium 2-(hydrogen phosphonooxy)acetamide into a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.
-
Quantification by HPLC
A validated HPLC method is crucial for accurate quantification. As Fosfomycin lacks a strong chromophore, derivatization or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often required.[11][14]
Table 3: Example HPLC Conditions
| Parameter | Condition |
| Column | Mixed-mode or HILIC column suitable for polar compounds[11] |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium formate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Detector | ELSD or MS |
Calibration: Prepare a series of standard solutions of potassium 2-(hydrogen phosphonooxy)acetamide of known concentrations in the same diluent as the samples. Generate a calibration curve by plotting the detector response against concentration.
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the organic solvent using the following formula:
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor
Molecular Interactions and Solubility
The solubility of potassium 2-(hydrogen phosphonooxy)acetamide is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Figure 2: Key intermolecular forces influencing solubility.
For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the lattice energy of the solid (solute-solute interactions) and the cohesive forces within the solvent (solvent-solvent interactions). In the case of potassium 2-(hydrogen phosphonooxy)acetamide, the strong ionic and hydrogen bonding forces within the crystal lattice require a highly polar solvent capable of strong ion-dipole and hydrogen bonding interactions to achieve significant solubility.
Troubleshooting
Table 4: Common Issues and Solutions in Solubility Determination
| Issue | Possible Cause | Recommended Solution |
| Low/No detectable solubility | Compound is practically insoluble in the chosen solvent. | Select a more polar solvent. Consider using a co-solvent system. |
| Inconsistent results | Incomplete equilibration; Temperature fluctuations; Solvent evaporation. | Increase equilibration time; Ensure precise temperature control; Use tightly sealed vials. |
| Poor peak shape in HPLC | Inappropriate column or mobile phase; Sample overload. | Optimize HPLC method (e.g., different column, mobile phase pH); Dilute the sample. |
| Precipitation upon sampling | Temperature difference between equilibration and ambient conditions. | Maintain the temperature of the sample during filtration and handling. |
Conclusion
This application note provides a comprehensive framework for understanding and experimentally determining the solubility of potassium 2-(hydrogen phosphonooxy)acetamide in organic solvents. The highly polar nature of this antibiotic suggests limited solubility in most non-aqueous media, with more polar solvents like methanol and DMF being the most promising candidates for achieving appreciable concentrations. Accurate solubility data is indispensable for the rational design of formulations and purification processes in pharmaceutical development. The protocols and analytical considerations outlined herein provide a robust starting point for researchers to generate reliable and reproducible solubility profiles for this important antibiotic.
References
- A Subject Review on Some Analytical Methods for Determination of Fosfomycin Drugs. (2022). International Journal of Pharmaceutical and Life Sciences, 11(7).
- HPLC Methods for analysis of Fosfomycin. (n.d.).
- Sim, J. H., et al. (2022). Quantification of Fosfomycin in Combination with Nine Antibiotics in Human Plasma and Cation-Adjusted Mueller-Hinton II Broth via LCMS. Antibiotics, 11(1), 59.
- Conti, M., et al. (2024).
- Trajkovic, A., et al. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. Scientia Pharmaceutica, 90(2), 35.
- Fosfomycin | Solubility of Things. (n.d.).
- How to determine the solubility of a substance in an organic solvent? (2024).
- EXPERIMENT 1 DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- The structure of fosfomycin salts in solution and in the solid state by nuclear magnetic resonance spectroscopy and DFT calculations. (2018). Journal of Pharmaceutical and Biomedical Analysis, 159, 336-344.
- Solubility of Organic Compounds. (2023). University of Calgary.
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- Fosfomycin sodium | 26016-99-9. (2023). Smolecule.
- Di Paolo, A., et al. (2023). Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy. Antibiotics, 12(9), 1438.
- A Real-world Study on Prescription Pattern of Fosfomycin in Critical Care Patients. (2021). Journal of the Association of Physicians of India, 69(11), 11-12.
- Solubility Measurement and Correlation of Fosfomycin Sodium in Six Organic Solvents and Different Binary Solvents at Temperatures between 283.15 and 323.15 K. (2018).
- Hashemian, S. M., et al. (2019). Fosfomycin: the characteristics, activity, and use in critical care. Therapeutics and Clinical Risk Management, 15, 435–446.
- Molecular structure of fosfomycin and pKa values derived from the pH-dependence of 31P and 13C NMR chemical shifts. (2018). Journal of Pharmaceutical and Biomedical Analysis, 151, 297-303.
- Dijkmans, A. C., et al. (2017). Fosfomycin: Pharmacological, Clinical and Future Perspectives. Antibiotics, 6(4), 24.
- Fosfomycin. (n.d.). PubChem.
- Acetamide. (n.d.). PubChem.
- Wallace, R. A. (1972). Solubility of Potassium Halides in Fused Acetamide. Inorganic Chemistry, 11(2), 414-416.
- Potassium hydrogen phosphonate. (n.d.). AERU - University of Hertfordshire.
- Potassium phosphonates. (n.d.). AERU - University of Hertfordshire.
- Showing Compound Acetamide (FDB008298). (n.d.). FooDB.
Sources
- 1. dovepress.com [dovepress.com]
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- 3. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
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- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
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- 9. Buy Fosfomycin sodium | 26016-99-9 | > 95% [smolecule.com]
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- 12. Quantification of Fosfomycin in Combination with Nine Antibiotics in Human Plasma and Cation-Adjusted Mueller-Hinton II Broth via LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Measuring Fosfomycin Concentrations in Human Prostatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of Potassium 2-(hydrogen phosphonooxy)acetamide
Introduction
Phosphonate-containing molecules represent a versatile class of compounds with significant potential in drug development and biotechnology.[1] Their structural similarity to naturally occurring phosphates, combined with the inherent stability of the carbon-phosphorus (C-P) bond to enzymatic hydrolysis, makes them attractive candidates for enzyme inhibitors, antiviral agents, and anticancer therapeutics.[1][2] Potassium 2-(hydrogen phosphonooxy)acetamide is a novel synthetic compound featuring a phosphonate group, an acetamide moiety, and a potassium salt. The presence of the phosphonate group suggests potential interactions with phosphate-binding enzymes, while the acetamide functionality could influence its solubility, stability, and interactions with biological targets.[3][4] The potassium salt form is expected to enhance its aqueous solubility.[5][6]
These application notes provide a comprehensive guide for the initial characterization and biological evaluation of Potassium 2-(hydrogen phosphonooxy)acetamide. The protocols outlined below are designed to establish a foundational understanding of the compound's physicochemical properties and to screen for potential therapeutic activities.
Part 1: Physicochemical Characterization
A thorough characterization of a novel compound is the bedrock of any subsequent biological investigation. The following protocols are designed to confirm the identity, purity, and key spectral features of Potassium 2-(hydrogen phosphonooxy)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ³¹P NMR will be crucial for confirming the structure of Potassium 2-(hydrogen phosphonooxy)acetamide.[7][8]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, given the potassium salt form).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected signals would include those for the methylene protons of the acetamide and the proton attached to the phosphonate group.
-
The integration of these signals should correspond to the number of protons in the molecule.
-
-
³¹P NMR Acquisition:
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the expected molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.[12]
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the following functional groups:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Data Acquisition: Use a high-resolution mass spectrometer (e.g., ESI-TOF) in negative ion mode to detect the [M-K]⁻ ion.
-
Data Analysis: Compare the experimentally determined mass to the calculated exact mass of the 2-(hydrogen phosphonooxy)acetamide anion to confirm the elemental composition.
Part 2: Solubility and Stability Assessment
Understanding the solubility and stability of a compound is critical for its formulation and for the design of reliable biological assays.
Aqueous Solubility
Protocol:
-
Prepare a series of concentrations of Potassium 2-(hydrogen phosphonooxy)acetamide in deionized water.
-
Visually inspect for complete dissolution.
-
For quantitative analysis, prepare a saturated solution, equilibrate, centrifuge, and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present, or a phosphorus assay).
Stability in Biological Media
Protocol:
-
Dissolve the compound in cell culture medium (e.g., DMEM) and phosphate-buffered saline (PBS) at a known concentration.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots and analyze for the parent compound using an appropriate method (e.g., HPLC).
-
Calculate the percentage of the compound remaining over time to assess its stability.
Part 3: Biological Activity Screening
The following protocols are designed to screen for potential anticancer, antiviral, and antimicrobial activities of Potassium 2-(hydrogen phosphonooxy)acetamide.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15] This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a cancer cell line.[16][17]
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of Potassium 2-(hydrogen phosphonooxy)acetamide in cell culture medium and add them to the wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.[18]
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability |
| 0 (Control) | 100 |
| 1 | 95 |
| 10 | 80 |
| 50 | 55 |
| 100 | 30 |
| 200 | 15 |
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).[19]
Protocol:
-
Cell Culture: Grow a monolayer of a virus-susceptible cell line (e.g., Vero cells) in a 6-well plate.
-
Virus Infection: Infect the cell monolayer with a known titer of a virus (e.g., Herpes Simplex Virus-1, HSV-1).
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of Potassium 2-(hydrogen phosphonooxy)acetamide and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix and stain the cells with a solution like crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC₅₀ Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC₅₀.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][20][21][22]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of a bacterial strain (e.g., E. coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of Potassium 2-(hydrogen phosphonooxy)acetamide in broth in a 96-well plate.[20]
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]
Visualizations
Caption: General workflow for the characterization and screening of a novel compound.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
References
- Elsevier. (2006).
-
ResearchGate. (2025). New in vitro method for evaluating antiviral activity of acyclic nucleoside phosphonates against plant viruses | Request PDF. [Link]
-
PubMed. (2010). Structural characterization and electrochemical properties of novel salicylidene phosphonate derivatives. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
PMC. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). [Link]
-
SciSpace. (2012). Synthesis and Characterization of Novel Phosphonate Derivatives of Imidazo[1,2-a]Pyridine. [Link]
-
Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. [Link]
-
PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
123pracovat. (2026). PhD position in phosphinate and phosphonate MOF chemistry. [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]
-
LI-COR. (n.d.). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro.... [Link]
-
Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Visikol. (2022). The Importance of IC50 Determination. [Link]
-
PMC. (n.d.). Overview of Biologically Active Nucleoside Phosphonates. [Link]
-
Cardiff University. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. [Link]
-
Wikipedia. (n.d.). Potassium. [Link]
-
PMC. (n.d.). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. [Link]
-
NIH. (n.d.). Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates. [Link]
-
MDPI. (n.d.). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. [Link]
-
DocShifter. (2024). What are New Drug Applications? A Complete Guide to NDAs. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2015). Why are potassium organic salts ever preferable to the sodium equivalents?. [Link]
-
PubMed. (2008). An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. [Link]
-
SlideShare. (n.d.). Application for New Drug Discovery (NDD) according to USFDA guidelines. [Link]
-
AVS Life Sciences. (n.d.). Master the New Drug Application Process in 4 Steps. [Link]
-
OSTI.gov. (n.d.). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. [Link]
-
IVT Network. (n.d.). The FDA's New Drug Approval Process: Development & Premarket Applications. [Link]
-
NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
ScienceDirect. (n.d.). Phosphorus-31 NMR: Principles and Applications. [Link]
-
ResearchGate. (n.d.). An ATR-FTIR study of different phosphonic acids in aqueous solution. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. [Link]
-
MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
PubMed. (1976). 31P NMR of phosphate and phosphonate complexes of metalloalkaline phosphatases. [Link]
-
[Link]. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]
-
RSC Publishing. (n.d.). Synthesis, structural studies and biological properties of some phosphono-perfluorophenylalanine derivatives formed by SNAr reactions. [Link]
-
PubMed. (n.d.). Synthesis and biological applications of phosphinates and derivatives. [Link]
-
Utrecht University. (2024). The use of biological and computational tools to design, screen and synthesize new inhibitors of β-N-acetylglucosaminyl transferase. [Link]
-
ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
Sources
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. routledge.com [routledge.com]
- 3. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological applications of phosphinates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. mdpi.com [mdpi.com]
- 10. osti.gov [osti.gov]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. altogenlabs.com [altogenlabs.com]
- 17. The Importance of IC50 Determination | Visikol [visikol.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. woah.org [woah.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Potassium 2-(hydrogen phosphonooxy)acetamide
Welcome to the technical support center for the synthesis and optimization of Potassium 2-(hydrogen phosphonooxy)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and maximize your yield and purity.
Our approach is built on explaining the 'why' behind each step, providing a causal link between experimental choices and outcomes. This document is structured to be a self-validating system, where understanding the mechanism informs the protocol and troubleshooting.
Table of Contents
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Synthesis Overview & Mechanism
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Frequently Asked Questions (FAQs)
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Troubleshooting Guide
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Detailed Experimental Protocols
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Protocol 1: Synthesis of 2-(Hydrogen phosphonooxy)acetamide
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Protocol 2: Formation and Isolation of the Monopotassium Salt
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Protocol 3: Quality Control & Analysis
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Data Summary Table
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References
Synthesis Overview & Mechanism
The synthesis of Potassium 2-(hydrogen phosphonooxy)acetamide is typically a two-step process. The first step is the critical phosphorylation of the primary alcohol in 2-hydroxyacetamide. The second step involves the selective formation of the monopotassium salt of the resulting phosphonic acid.
Step 1: Phosphorylation of 2-Hydroxyacetamide This step involves converting the hydroxyl group of 2-hydroxyacetamide into a phosphate ester. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA). The base serves to neutralize the HCl generated during the reaction.[1][2]
Step 2: Salt Formation The intermediate product is a dichlorophosphate ester, which is hydrolyzed during aqueous workup to yield 2-(hydrogen phosphonooxy)acetamide (the phosphonic acid). This acid is then carefully titrated with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the desired monopotassium salt.[3][4]
Below is a diagram illustrating the proposed reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: Why is phosphorus oxychloride (POCl₃) used as the phosphorylating agent? A: POCl₃ is a highly reactive and effective phosphorylating agent for alcohols. Its phosphorus atom is highly electrophilic, making it susceptible to nucleophilic attack by the hydroxyl group of 2-hydroxyacetamide. The P-Cl bonds are good leaving groups, facilitating the reaction. It is often preferred over agents like polyphosphoric acid (PPA) for its higher reactivity at lower temperatures, which can be crucial for sensitive substrates.[5][6]
Q2: What is the role of pyridine in the first step? A: Pyridine acts as a mild, non-nucleophilic base. Its primary role is to scavenge the two equivalents of hydrochloric acid (HCl) that are produced during the formation of the phosphate ester. This prevents the HCl from catalyzing side reactions, such as dehydration or hydrolysis of the starting material or product.[2]
Q3: Can I use a different base, like triethylamine (TEA) or sodium hydroxide? A: Triethylamine is a suitable alternative to pyridine and functions similarly. However, strong nucleophilic bases like sodium hydroxide are not recommended for the phosphorylation step. They would readily react with POCl₃ in a highly exothermic and uncontrolled manner and could hydrolyze the amide functionality of the starting material.
Q4: How critical is the stoichiometry of the potassium base in the salt formation step? A: It is extremely critical. The target molecule is a monopotassium salt. Using one equivalent of a strong base like KOH will deprotonate the most acidic proton of the phosphonic acid group. Adding excess base can lead to the formation of the dipotassium salt, which will alter the compound's physical properties (e.g., solubility, hygroscopicity) and biological activity.[4] Careful pH monitoring or slow, stoichiometric addition is essential.
Q5: My final product is a sticky oil, not a solid. Is this normal? A: Phosphonic acids and their salts are notoriously difficult to crystallize and are often hygroscopic, appearing as sticky oils or gums.[4] This is a common issue. See the Troubleshooting Guide (Problem 4) for detailed strategies on how to induce crystallization and obtain a solid product.
Q6: How stable is the final product? A: Organophosphate esters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[7] The final product, as a salt, should be reasonably stable when stored in a dry, cool environment. Avoid exposure to moisture and extreme pH to prevent degradation back to 2-hydroxyacetamide and phosphoric acid.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Problem 1: Low or No Yield of the Phosphorylated Product
-
Possible Cause A: Inactive or Degraded Reagents.
-
Explanation: POCl₃ is highly sensitive to moisture and will hydrolyze to phosphoric acid and HCl, rendering it ineffective. Pyridine and other anhydrous solvents must be completely dry.
-
Solution: Use a freshly opened bottle of POCl₃ or distill it before use. Ensure all solvents are rigorously dried over molecular sieves or another appropriate drying agent. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Possible Cause B: Incorrect Reaction Temperature.
-
Explanation: The initial reaction of 2-hydroxyacetamide with POCl₃ is exothermic. If the temperature is too high initially, side reactions can occur. If the temperature is too low during the reaction period, the activation energy may not be overcome.
-
Solution: Add the POCl₃ dropwise to the solution of 2-hydroxyacetamide in pyridine at 0°C to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 40-50°C) to drive it to completion. Monitor by TLC.
-
-
Possible Cause C: Premature Hydrolysis during Workup.
-
Explanation: The intermediate chlorophosphate is highly reactive. Quenching the reaction improperly can lead to the hydrolysis of the desired product back to the starting material.
-
Solution: Quench the reaction by slowly pouring it onto crushed ice. This rapidly hydrolyzes the excess POCl₃ and the intermediate to the phosphonic acid while keeping the temperature low to minimize degradation.
-
Problem 2: Product is Impure (Multiple Spots on TLC, Extra Peaks in NMR)
-
Possible Cause A: Presence of Unreacted 2-Hydroxyacetamide.
-
Explanation: This indicates an incomplete reaction. See Problem 3 .
-
Solution: Increase reaction time or temperature moderately. Ensure at least a slight molar excess of POCl₃ is used.
-
-
Possible Cause B: Formation of Diphosphate or Pyrophosphate Byproducts.
-
Explanation: Using a large excess of POCl₃ or insufficient control of stoichiometry can lead to the formation of pyrophosphate linkages between molecules.
-
Solution: Use a controlled amount of POCl₃ (typically 1.1-1.5 equivalents). Add the reagent slowly at a low temperature. These byproducts are often more polar and can sometimes be removed by column chromatography, although this can be challenging.
-
-
Possible Cause C: Contamination with Pyridinium Hydrochloride.
-
Explanation: The pyridinium hydrochloride salt formed during the reaction can co-precipitate with the product if not adequately removed.
-
Solution: Ensure the crude product is thoroughly washed. After the initial aqueous workup, dissolving the crude phosphonic acid in a minimal amount of solvent like methanol and filtering can remove insoluble salts. Alternatively, washing the organic extract (if applicable) multiple times with a mild acid solution (e.g., 1M HCl) can remove pyridine, followed by water washes.
-
Problem 3: Reaction Stalls or is Incomplete
-
Possible Cause A: Insufficient Activation.
-
Explanation: The reaction may not have enough thermal energy to proceed to completion at room temperature.
-
Solution: After the initial addition at 0°C, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 40-50°C. Monitor the disappearance of the starting material by TLC.
-
-
Possible Cause B: Poor Quality Reagents.
-
Explanation: As mentioned in Problem 1 , wet solvents or hydrolyzed POCl₃ will prevent the reaction from starting or completing.
-
Solution: Verify the quality and dryness of all reagents and solvents.
-
Problem 4: Final Potassium Salt is a Sticky Oil or Difficult to Purify
-
Possible Cause A: Hygroscopic Nature of the Product.
-
Explanation: Many highly polar organic salts, especially phosphonates, are hygroscopic and readily absorb atmospheric moisture to form gums.[4]
-
Solution: Perform the final isolation and drying steps under anhydrous conditions as much as possible. Lyophilization (freeze-drying) from water can be an effective method to obtain a fluffy, solid powder.
-
-
Possible Cause B: Incorrect Stoichiometry of Potassium Base.
-
Explanation: A mixture of the phosphonic acid, monopotassium salt, and dipotassium salt will be very difficult to crystallize.
-
Solution: During the addition of the potassium base (e.g., KOH solution), monitor the pH closely, aiming for a final pH of approximately 4.5-5.5 for the monobasic salt. Alternatively, add exactly one molar equivalent of the base.
-
-
Possible Cause C: Residual Solvent.
-
Explanation: Solvents like water or methanol can be difficult to remove completely and can plasticize the solid product.
-
Solution: After initial isolation, re-dissolve the product in a minimal amount of methanol and precipitate it by adding a large volume of a non-polar solvent like diethyl ether or acetone. Filter the resulting solid and dry it under high vacuum for an extended period.
-
Detailed Experimental Protocols
Safety Notice: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Synthesis of 2-(Hydrogen phosphonooxy)acetamide
-
Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-hydroxyacetamide (7.5 g, 0.1 mol).
-
Dissolution: Add 100 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Add phosphorus oxychloride (10.2 mL, 16.8 g, 0.11 mol, 1.1 eq) to the dropping funnel. Add the POCl₃ dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A thick white precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Heating: Gently heat the reaction mixture to 45°C and stir for an additional 4-6 hours. Monitor the reaction for the disappearance of the starting material using TLC (e.g., using a mobile phase of Dichloromethane:Methanol 8:2).
-
Quenching: Cool the reaction mixture back to room temperature. In a separate beaker, prepare 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is exothermic.
-
Isolation: The resulting aqueous solution should be clear. If a solid (pyridinium hydrochloride) remains, it can be filtered off.
-
Purification: The aqueous solution contains the crude phosphonic acid. To remove pyridine, the solution can be passed through a strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form).
-
Concentration: Concentrate the solution under reduced pressure (rotary evaporation) to obtain the crude 2-(hydrogen phosphonooxy)acetamide, often as a viscous oil. This crude product can be used directly in the next step.
Protocol 2: Formation and Isolation of the Monopotassium Salt
-
Dissolution: Dissolve the crude phosphonic acid from Protocol 1 in 50 mL of deionized water.
-
Titration: Cool the solution in an ice bath. Prepare a 2.0 M solution of potassium hydroxide (KOH). Slowly add the KOH solution dropwise with constant stirring while monitoring the pH with a calibrated pH meter.
-
Endpoint: Continue adding the KOH solution until the pH of the mixture stabilizes between 4.5 and 5.5. This corresponds to the formation of the monopotassium salt.
-
Isolation Method A (Precipitation):
-
Concentrate the neutralized solution on a rotary evaporator to about 10-15 mL.
-
Add this concentrated aqueous solution dropwise to a large volume (200-300 mL) of cold acetone or ethanol with vigorous stirring.
-
The potassium salt should precipitate as a white solid.
-
Allow the suspension to stand in the cold for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum.
-
-
Isolation Method B (Lyophilization):
-
After neutralization, freeze the aqueous solution completely.
-
Lyophilize the frozen sample until a dry, fluffy white powder is obtained. This is often the most effective method for obtaining a solid, non-sticky product.
-
Protocol 3: Quality Control & Analysis
-
¹H NMR: Confirm the structure. The spectrum should show a methylene group adjacent to the phosphate ester, which will appear as a doublet due to coupling with phosphorus.
-
³¹P NMR: A single peak in the appropriate region for a phosphate monoester confirms the presence of the phosphorus group and the absence of phosphorus-containing impurities.
-
HPLC: Assess the purity of the final product. A reverse-phase method with a suitable buffer can be developed.
-
Atomic Absorption Spectroscopy (AAS): Quantify the potassium content to confirm the formation of the monopotassium salt and not a mixture of salts.[8]
Data Summary Table
This table provides target parameters for the key steps of the synthesis.
| Parameter | Step 1: Phosphorylation | Step 2: Salt Formation | Analysis |
| Key Reagent | Phosphorus Oxychloride (POCl₃) | Potassium Hydroxide (KOH) | - |
| Stoichiometry | 1.1 - 1.5 equivalents | ~1.0 equivalent (pH controlled) | - |
| Solvent | Anhydrous Pyridine | Deionized Water | - |
| Temperature | 0°C (addition), then 45°C | 0°C to RT | RT |
| Reaction Time | 6 - 8 hours | 30 minutes | - |
| Target pH | - | 4.5 - 5.5 | - |
| Typical Yield | >80% (crude) | >90% (from crude acid) | - |
| Purity Target | - | >98% (by HPLC) | - |
References
-
U.S. Environmental Protection Agency. (1974). Method 258.1: Potassium (Atomic Absorption, Direct Aspiration). [Link]
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]
-
Chemistry Steps. POCl3 for Dehydration of Alcohols. (n.d.). Retrieved from Chemistry Steps. [Link]
-
Wikipedia. Organophosphate. (n.d.). Retrieved from Wikipedia. [Link]
-
Molecules. (2024). Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. MDPI. [Link]
-
Royal Society of Chemistry. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
PubMed. (1984). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Buy Phosphoric acid, pentyl ester, potassium salt (EVT-12799436) | 53126-05-9 [evitachem.com]
- 4. Phosphonic acid, monopotassium salt | 13977-65-6 | Benchchem [benchchem.com]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organophosphate - Wikipedia [en.wikipedia.org]
- 7. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cotexchem.co.in [cotexchem.co.in]
troubleshooting solubility issues with Potassium 2-(hydrogen phosphonooxy)acetamide
Welcome to the technical support center for Potassium 2-(hydrogen phosphonooxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling and solubility of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Potassium 2-(hydrogen phosphonooxy)acetamide and what are its expected chemical properties?
A: Potassium 2-(hydrogen phosphonooxy)acetamide is an organic potassium salt. Its structure combines a polar acetamide group [-C(O)NH2] with a negatively charged phosphonooxy group [-OPO(OH)O⁻], and a potassium cation [K⁺] as the counter-ion. Based on these functional groups, the compound is expected to be a white, powdery solid at room temperature.[1] Its key characteristics are high polarity and the potential for extensive hydrogen bonding, which dictates its solubility behavior.
The molecule possesses both hydrogen bond donors (the amide and hydroxyl protons) and acceptors (the carbonyl and phosphate oxygens), making it highly hydrophilic. The principle of "like dissolves like" suggests that it will be most soluble in polar solvents.[2][3]
Q2: What are the primary recommended solvents for initial dissolution attempts?
A: Given its highly polar nature, the primary recommended solvent is high-purity water (e.g., Milli-Q® or 18 MΩ·cm deionized water). If solubility challenges arise in water, polar protic solvents or highly polar aprotic solvents should be considered next.
| Solvent Class | Examples | Rationale | Citation |
| Polar Protic | Water, Methanol, Ethanol | Excellent for dissolving polar salts and compounds capable of hydrogen bonding. | [3][4] |
| Polar Aprotic | DMSO, DMF | Can dissolve a wide range of polar compounds, but may be less effective for ionic salts. | [5] |
| Non-Polar | Hexane, Toluene, Dichloromethane | Not recommended. The compound is expected to be practically insoluble due to polarity mismatch. | [3] |
Q3: What are the essential safety precautions for handling this compound?
A: While specific toxicity data for this compound is not available, standard laboratory safety protocols for handling new chemical entities should be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place to protect it from moisture.[7][8]
Section 2: Troubleshooting Guide for Solubility Issues
This section provides a systematic, cause-and-effect approach to resolving common solubility challenges.
Problem: The compound fails to dissolve completely in water, resulting in a cloudy suspension or visible solid particles.
This is the most common issue encountered. The underlying causes can be multifaceted, often related to solution chemistry rather than an inherent lack of solubility.
Potential Cause A: Incorrect pH of the Solution
Expertise & Experience: The phosphonooxy group is the key to understanding this compound's solubility. Phosphate solubility is highly sensitive to pH.[9] At neutral or alkaline pH, the phosphonooxy group is deprotonated (PO₄³⁻ or HPO₄²⁻ forms), which can lead to the formation of less soluble salts if multivalent cations are present. In acidic conditions (lower pH), the group becomes protonated (H₂PO₄⁻), which often increases solubility.[10][11]
Authoritative Grounding: The solubility of phosphate-containing compounds generally increases as the pH decreases from neutral into the acidic range.[11] This is because protonation of the phosphate moiety reduces its negative charge, which can disrupt the crystal lattice of the solid and enhance its interaction with water molecules.
Self-Validating Protocol: pH Adjustment Test
-
Prepare a suspension of the compound in water at a known concentration (e.g., 1 mg/mL).
-
While stirring, add 0.1 M HCl dropwise to slowly decrease the pH. Monitor the pH and observe for dissolution.
-
If the compound dissolves at a lower pH, it confirms pH-dependent solubility.
-
Conversely, if dissolution is still poor, try adding 0.1 M NaOH dropwise to test solubility in slightly alkaline conditions, though this is less likely to succeed for a phosphate-containing compound.
Potential Cause B: Insufficient Solvent Volume or Low Temperature
Expertise & Experience: Every compound has a saturation limit. Attempting to dissolve a large amount of solute in a small volume of solvent will result in an insoluble excess. Furthermore, the dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[1]
Self-Validating Protocol: Temperature and Concentration Optimization
-
Start by attempting to dissolve a small, accurately weighed amount of the compound in a larger-than-expected volume of solvent.
-
If solubility is still limited, gently warm the solution in a water bath (e.g., to 37-50°C) while stirring.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature. If it remains dissolved, you have successfully created a stable solution. If it precipitates upon cooling, the solution was supersaturated at the higher temperature.
Visualization: General Troubleshooting Workflow
Below is a logical workflow to systematically address solubility issues with Potassium 2-(hydrogen phosphonooxy)acetamide.
Caption: A step-by-step troubleshooting workflow for dissolving Potassium 2-(hydrogen phosphonooxy)acetamide.
Problem: The compound dissolves initially but precipitates out of solution after a short time or upon storage.
This issue points towards solution instability, where the dissolved state is not thermodynamically favored under the storage conditions.
Potential Cause A: Interaction with Ions in Buffered Media
Expertise & Experience: This is a critical consideration for biological applications. Many common biological buffers and cell culture media are rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These cations can form highly insoluble salts with phosphate groups, leading to precipitation.[1]
Authoritative Grounding: Phosphates are known to precipitate in the presence of various cations, a principle that is fundamental to understanding nutrient availability in soil and biomineralization.[9][10] This interaction can rapidly deplete the concentration of your active compound in an experimental medium.
Self-Validating Protocol: Buffer Compatibility Test
-
Prepare a concentrated stock solution of your compound in pure water (or an appropriate solvent system identified previously).
-
In separate tubes, add a small volume of your stock solution to the different buffers or media you intend to use (e.g., PBS, DMEM, HBSS).
-
Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for precipitation or cloudiness over several hours. This will identify incompatible media before you commit to a large-scale experiment.
Visualization: pH Effect on Phosphate Speciation
The charge state of the phosphonooxy group is pH-dependent, which directly impacts its interactions with cations.
Caption: The ionization states of the phosphonooxy group at different pH values.
Section 3: Protocol for Stock Solution Preparation
Q: How can I prepare a stable, high-concentration stock solution for use in biological assays?
A: Preparing a reliable stock solution is paramount for experimental reproducibility. This protocol integrates best practices for handling potentially challenging compounds.
Objective: To prepare a 10 mM stock solution in an aqueous buffer.
Materials:
-
Potassium 2-(hydrogen phosphonooxy)acetamide
-
High-purity water
-
100 mM HEPES buffer, pH 7.4
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 0.22 µm syringe filter
Self-Validating Protocol:
-
Calculate Mass: Determine the mass of the compound needed for your desired volume and concentration. (Note: Use the correct molecular weight).
-
Initial Solubilization: Add approximately 80% of the final volume of high-purity water to the accurately weighed compound. Stir vigorously with a magnetic stir bar. Do not expect immediate dissolution.
-
pH Adjustment for Dissolution: Slowly add 0.1 M HCl dropwise while monitoring the pH. The target is to find the pH at which the compound fully dissolves. This may be in the range of pH 4-6. This step is crucial as it leverages the pH-dependent solubility of the phosphate group.[11]
-
Buffering and Final pH Adjustment: Once the compound is fully dissolved, add the concentrated HEPES buffer to achieve a final buffer concentration of 10 mM. Now, carefully adjust the pH back to your desired final pH (e.g., 7.4) using 0.1 M NaOH.
-
Causality Check: Adding the buffer after initial dissolution prevents the buffer's components from interfering with the solubilization process. Back-titrating the pH to 7.4 is necessary for biological compatibility. If precipitation occurs during this step, your final desired concentration may be too high for that specific pH and buffer system. Consider lowering the stock concentration.
-
-
Final Volume and Filtration: Add water to reach the final desired volume. Once the solution is clear and stable, sterilize it by passing it through a 0.22 µm syringe filter into a sterile storage tube.
-
Storage and Validation: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use in a critical experiment, thaw one aliquot and let it stand at room temperature for 30 minutes to ensure no precipitation has occurred.
By following this structured approach, you can systematically overcome the solubility challenges associated with Potassium 2-(hydrogen phosphonooxy)acetamide and ensure the integrity of your experimental results.
References
- Phosphate | Solubility of Things. (n.d.).
- KMKACO. (n.d.). Phosphate Solubility: A Crucial Aspect of Nutrient Availability.
- Chow, L. C. (n.d.). Solubility of Calcium Phosphates. University of Massachusetts Amherst.
- Brown, W. E., & Chow, L. C. (1994). Solubility of Calcium Phosphates.
- McGeorge, W. T. (1939). Solubility and Physiological Availability of Phosphates in Sodium and Calcium Systems. Soil Science, 48(5), 361-368.
- CK-12 Foundation. (n.d.). If we are having trouble dissolving a polar solute, do we need to make our solvent less polar to help it dissolve?
- ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?
- University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Fisher Scientific. (2025). Safety Data Sheet - Potassium Metal.
- The Solution Process. (n.d.).
- Government of Israel, Ministry of Agriculture & Rural Development. (2015). Safety Data Sheet - Potassium phosphite.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (n.d.). 2-[(Phosphonomethyl)amino]acetic acid potassium.
- Bergmann, J. (2019, April 22). Polarity and Dissolving in Chemistry [Video]. YouTube.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: potassium.
- University of Hertfordshire. (n.d.). Potassium phosphonates. AERU.
- FooDB. (2010). Showing Compound Acetamide (FDB008298).
- Matrix Fine Chemicals. (n.d.). POTASSIUM SODIUM 2,3-DIHYDROXYBUTANEDIOATE TETRAHYDRATE | CAS 6381-59-5.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmaceutical Technology, 5(4), 435-445.
- University of Hertfordshire. (n.d.). Potassium hydrogen phosphonate. AERU.
- Carl ROTH. (n.d.). Safety Data Sheet: Potassium hydrogen phosphonate.
- Wikipedia. (n.d.). Potassium amide.
- NIST. (n.d.). Acetamide. NIST WebBook.
- Sobkowski, M., Kraszewski, A., & Stawinski, J. (2014). Recent Advances in H-Phosphonate Chemistry. Part 2. Synthesis of C-Phosphonate Derivatives. Topics in Current Chemistry, 354, 41-81.
- BLD Pharm. (n.d.). 2-(2-Chloroethoxy)acetamide.
- CNR. (n.d.). Potassium phosphonates (formerly potassium phosphite) — CAS Identifier: 13977-65-6 — LodView.
- Karunananda, K. C., et al. (2015). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society, 137(4), 1568-1571.
- Khadka, P., et al. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicine & Pharmacotherapy, 68(8), 1055-1065.
- Google Patents. (n.d.). CN1370738A - Potassium phosphite and its production process.
- Torres, E., et al. (2021). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Molecules, 26(2), 433.
- Hsung, R. P., et al. (2002). Practical Synthesis of Novel Chiral Allenamides: (R)-4-Phenyl-3-(1,2-propadienyl)oxazolidin-2-one. Organic Syntheses, 79, 178.
- PubChem. (n.d.). Potassium dihydrogenphosphite.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ck12.org [ck12.org]
- 3. The Solution Process [chem.fsu.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. gov.il [gov.il]
- 8. chemos.de [chemos.de]
- 9. kamkaco.com [kamkaco.com]
- 10. bio.umass.edu [bio.umass.edu]
- 11. karger.com [karger.com]
Technical Support Center: Stability Profiling & Impurity Identification for Potassium 2-(hydrogen phosphonooxy)acetamide
Introduction
Welcome to the technical support hub for Potassium 2-(hydrogen phosphonooxy)acetamide (also known as Glycolamide phosphate, potassium salt). This compound presents unique stability challenges due to its dual functionality: a labile phosphoester bond and a hydrolyzable primary amide .
This guide is designed to help you identify, separate, and quantify degradation products using self-validating protocols. Unlike lipophilic drug molecules, this compound is highly polar and ionic, rendering standard C18 Reverse Phase (RP) methods ineffective.
Module 1: The Degradation Landscape
Mechanistic Pathways
Understanding why the molecule degrades is the first step to identification. The degradation profile is heavily pH-dependent.[1]
-
Pathway A: Phosphoester Hydrolysis (Dominant at Acidic pH) The P-O-C bond is susceptible to cleavage, releasing the free alcohol (Glycolamide) and inorganic phosphate. This is the primary failure mode in aqueous formulations.
-
Pathway B: Amide Hydrolysis (Dominant at Extreme pH) The terminal amide (
) hydrolyzes to a carboxylic acid, releasing ammonia. This yields Phosphonooxyacetic acid.
Visualization of Pathways
The following diagram illustrates the degradation logic you should expect in your chromatograms.
Caption: Primary degradation pathways. Pathway A (Red) is the most common hydrolytic route. Pathway B (Yellow) occurs under forcing conditions.
Module 2: Analytical Method Development (HILIC)
CRITICAL WARNING: Do not attempt to analyze this compound on a standard C18 column. The phosphate group ensures the molecule elutes in the void volume (
Recommended Protocol: HILIC-MS/CAD
Hydrophilic Interaction Liquid Chromatography (HILIC) is the required mode of separation.
| Parameter | Specification | Causality / Rationale |
| Column | Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide) | The amide stationary phase interacts with the polar phosphate and amide groups via hydrogen bonding, ensuring retention. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.8) | Provides counter-ions to control the ionization state of the phosphate. Neutral pH prevents on-column hydrolysis. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC. High organic content drives retention of polar analytes. |
| Gradient | 90% B to 60% B over 15 mins | Gradient elution is necessary to separate the highly polar parent from the even more polar free phosphate ( |
| Detection | (-) ESI MS or Charged Aerosol (CAD) | UV is unreliable. The compound lacks a strong chromophore (only weak end-absorption <210 nm). |
Step-by-Step Workflow
-
System Preparation: Flush the LC system with 10% Water / 90% ACN to remove any RP storage solvents (Methanol/Isopropanol can cause precipitation of buffer salts).
-
Equilibration: HILIC columns require long equilibration. Run 20 column volumes of initial mobile phase (90% B) before the first injection.
-
Sample Diluent: Dissolve sample in 80% ACN / 20% Water.
-
Troubleshooting Tip: Dissolving in 100% water will cause "solvent mismatch," leading to peak distortion and poor retention.
-
Module 3: Identification of Impurities (Mass Spectrometry)
When using Negative Electrospray Ionization (ESI-), use the following data to confirm identity.
Mass Spectral Library
| Compound | Molecular Formula (Neutral) | Monoisotopic Mass (Neutral) | Target Ion [M-H]⁻ ( | Key Fragment Ions (MS2) |
| Parent | 155.00 | 154.0 | 78.9 ( | |
| Glycolamide | 75.03 | 74.0 | Poor ionization in (-) mode | |
| Phosphonooxyacetic Acid | 156.98 | 155.0 | 78.9 ( | |
| Inorganic Phosphate | 97.97 | 96.9 | 78.9 ( |
Interpretation Guide
-
The "154 vs 155" Trap: Note that the Parent (
154) and the Amide-Hydrolysis degradant ( 155) differ by only 1 Da. You must use a high-resolution instrument (Q-TOF or Orbitrap) or ensure chromatographic separation to distinguish them. -
Missing Glycolamide Peak: Glycolamide is small and neutral. It may not ionize well in negative mode. If you suspect Pathway A, look for the appearance of Inorganic Phosphate (
96.9) as the surrogate marker.
Troubleshooting & FAQs
Q1: My retention time shifts significantly between runs. Why?
A: This is a classic HILIC issue known as "water layer instability."
-
Cause: The mechanism of HILIC relies on a water layer adsorbed to the silica surface.[2] If your equilibration time is too short, this layer is not stable.
-
Fix: Increase equilibration time between injections to at least 5 minutes. Ensure your column temperature is strictly controlled (e.g., 30°C ± 0.5°C).
Q2: I see a peak for the parent, but no degradation products, even in stressed samples.
A: You might be missing them due to detection limits.
-
Cause: Glycolamide has no UV absorbance and poor MS ionization. Inorganic phosphate is often cut off by the solvent front or mass filter settings.
-
Fix: Switch to a Charged Aerosol Detector (CAD) . CAD is a "universal" detector that responds to non-volatile species regardless of chemical structure. It will clearly show Glycolamide, Parent, and Phosphate as distinct peaks.
Q3: Can I use a Phosphate Buffer?
A: Absolutely Not.
-
Reason: You are looking for inorganic phosphate as a degradation product. Using a phosphate buffer creates a massive background signal that will mask your impurity. Use Ammonium Acetate or Ammonium Formate.[3]
Q4: The peak shape is tailing badly.
A: This indicates interaction with active silanols or metal impurities.
-
Fix: Add 5-10 mM Ammonium Acetate to the mobile phase. The ammonium ions mask the silanols, and the acetate buffers the pH. If tailing persists, use a "PEEK-lined" column hardware to prevent interaction with stainless steel (phosphates are notorious for chelating to steel).
References
-
Westheimer, F. H. (1987). Why Nature Chose Phosphates. Science.
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[2][4] Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8]
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. agilent.com [agilent.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Separation of phospholipid classes by hydrophilic interaction chromatography detected by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Potassium 2-(hydrogen phosphonooxy)acetamide pH sensitivity and hydrolysis
Technical Support Center: Potassium 2-(hydrogen phosphonooxy)acetamide
Executive Summary
Potassium 2-(hydrogen phosphonooxy)acetamide (often referred to in biochemical contexts as the monopotassium salt of Phosphoglycolamide ) is a critical reagent used primarily as a substrate for phosphatase/amidase kinetic studies and as a model compound for phosphono-ester prodrugs.
While chemically robust compared to acyl phosphates, this molecule possesses two distinct reactive centers—the phosphoester bond and the amide linkage —making it uniquely sensitive to pH extremes and trace metal contamination. This guide addresses the common instability issues researchers encounter, specifically hydrolysis-driven pH drift and degradation during long-term incubation.
Module 1: The Science of Instability (Mechanistic Insight)
To troubleshoot effectively, you must understand why the molecule degrades. The stability of Potassium 2-(hydrogen phosphonooxy)acetamide is governed by a U-shaped pH-rate profile.
The Degradation Pathways
The molecule can degrade via two primary mechanisms depending on the pH environment.
-
Pathway A: Amide Hydrolysis (Base-Catalyzed)
-
Condition: pH > 8.0
-
Mechanism: Hydroxide ions (
) attack the carbonyl carbon of the acetamide group. -
Result: Release of Ammonia (
) and Phosphoglycolate (dianion). -
Symptom: The release of ammonia causes a distinct upward drift in pH over time, accelerating the reaction further (autocatalysis).
-
-
Pathway B: Phosphoester Hydrolysis (Acid-Catalyzed)
-
Condition: pH < 4.0 (peaking near pH 4.0 due to monoanion species).
-
Mechanism: Water attacks the phosphorus atom, cleaving the P-O bond.
-
Result: Release of Inorganic Phosphate (
) and Glycolamide . -
Symptom: Appearance of free phosphate in colorimetric assays (e.g., Malachite Green) without enzymatic activity.
-
Visualization of Degradation Pathways
Figure 1: Dual degradation pathways. High pH targets the amide (red path), while low pH targets the phosphate ester (green path).
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose experimental anomalies.
Scenario 1: "My background phosphate signal is high."
Cause: Spontaneous hydrolysis of the P-O bond.
-
Check 1 (Buffer pH): Is your buffer pH near 4.0? Phosphate monoesters are most labile as the monoanion (
). Shift pH to > 6.0 if possible. -
Check 2 (Metal Contamination): Are you using
or in your buffer? These metals can catalyze non-enzymatic hydrolysis of the phosphate ester. -
Solution: Add 0.1 mM EDTA to buffers to chelate trace metals if metal cofactors are not required for your specific enzyme.
Scenario 2: "The pH of my stock solution rises over time."
Cause: Amide hydrolysis releasing ammonia.
-
Context: This often happens in unbuffered aqueous stocks stored at Room Temperature (RT).
-
Solution: Store stock solutions at -20°C. Do not store in alkaline buffers (Tris pH 8.5+) for prolonged periods. Use freshly prepared stocks for kinetics.
Scenario 3: "I see precipitation when adding the compound to the assay."
Cause: Formation of insoluble metal-phosphonates.
-
Context: Potassium 2-(hydrogen phosphonooxy)acetamide is a sequestering agent. In the presence of high Calcium (
) or Lanthanum ( ), it forms insoluble salts. -
Solution: Verify the solubility product (
) limits. If high divalent cations are necessary, lower the substrate concentration.
Module 3: Experimental Protocols
Protocol A: Validating Substrate Integrity (HPLC)
Before running sensitive kinetic assays, validate the purity of your reagent.
Method: Reverse-Phase HPLC (Ion-Pairing)
-
Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium hydrogen sulfate (Ion-pairing agent).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 0-5% B over 10 mins (highly polar compound elutes early).
-
Detection: UV at 210 nm (Amide absorption). Note: Phosphate is UV transparent.
Acceptance Criteria:
| Peak Identity | Retention Time (Relative) | Max Acceptable Area % |
|---|---|---|
| Parent Compound | 1.00 | > 95% |
| Glycolamide | ~0.8 (Earlier) | < 2% |
| Phosphoglycolic Acid | ~1.2 (Later) | < 2% |
Protocol B: Determining Spontaneous Hydrolysis Rate
Run this control to subtract "background noise" from your enzymatic data.
-
Prepare Buffer: 50 mM HEPES, pH 7.4, 25°C.
-
Add Substrate: Add Potassium 2-(hydrogen phosphonooxy)acetamide to 1 mM final concentration.
-
Incubation: Incubate at 37°C for 4 hours.
-
Sampling: Take aliquots at t=0, 60, 120, 240 mins.
-
Assay: Use a Malachite Green Phosphate Assay (absorbance at 620 nm).
-
Calculation:
If > 5% of your enzymatic rate, your data is invalid.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I autoclave this reagent? A: Absolutely not. The high temperature and pressure will hydrolyze the amide bond and potentially the phosphate ester. Sterilize by filtration (0.22 µm PVDF or PES membrane).
Q2: Why is the potassium salt preferred over the free acid? A: The free acid (2-(phosphonooxy)acetamide) is highly acidic and hygroscopic, making it difficult to weigh accurately. The potassium salt is a stable crystalline solid, easier to handle, and dissolves rapidly in water.
Q3: Is this compound cell-permeable?
A: Generally, no . The charged phosphate group (
Q4: I am studying Phosphoglycolate Phosphatase (PGP). Is this the correct substrate? A: It depends on the enzyme specificity. PGP typically hydrolyzes Phosphoglycolate (the acid form). If you use Phosphoglycolamide (this compound), you are testing for amidase activity or a non-specific phosphatase activity. Ensure you are not confusing the amide with the acid.
References
-
Vertex AI Search. (2026). Stability studies of glycolamide ester prodrugs. Retrieved from (Context: Hydrolysis rates of glycolamide esters).
- Wolfenden, R., & Ridgway, C. (2011). The physical chemistry of the origin of life: Hydrolysis of phosphate esters. Journal of Molecular Biology.
-
Sigma-Aldrich. (n.d.). Technical Specification: Glycolamide derivatives. Retrieved from (Context: General handling of acetamide derivatives).
-
PubChem. (2026).[1] Compound Summary: 2-[(Phosphonomethyl)amino]acetic acid potassium (Analogous Structure). Retrieved from .
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Potassium 2-(hydrogen phosphonooxy)acetamide
Introduction
In the landscape of drug development and molecular biology, the structural elucidation of novel compounds is a critical endeavor. Potassium 2-(hydrogen phosphonooxy)acetamide, a molecule featuring a labile phosphate group and an acetamide moiety, presents an interesting analytical challenge. Understanding its behavior under various mass spectrometric fragmentation techniques is paramount for its unambiguous identification and characterization in complex matrices.
This guide provides an in-depth comparison of the fragmentation patterns of Potassium 2-(hydrogen phosphonooxy)acetamide generated by Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). By delving into the mechanistic underpinnings of each technique, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal analytical strategy for this and structurally related molecules.
Predicted Fragmentation Pathways: A Comparative Analysis
The fragmentation of Potassium 2-(hydrogen phosphonooxy)acetamide is anticipated to be dominated by the lability of the phosphate group, with distinct outcomes depending on the ionization and fragmentation method employed. For the purpose of this guide, we will consider the protonated molecule [M+H]⁺. The exact mass of the neutral molecule, C2H6KNO5P, is 217.9542 u, and its protonated form [M+H]⁺ is C2H7NO5P⁺ with a mass of 179.9984 u.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
Both CID and HCD are "slow-heating" methods that increase the internal energy of an ion through collisions with an inert gas, leading to fragmentation.[1] HCD, typically performed in an orbitrap mass spectrometer, offers higher energy collisions and faster acquisition times compared to traditional ion trap CID.[1][2]
For phosphopeptides, CID and HCD are well-known to induce the neutral loss of phosphoric acid (H₃PO₄; 98.0 Da) as a primary fragmentation pathway.[3][4] This is a charge-remote fragmentation that often dominates the spectrum, sometimes to the detriment of obtaining sequence-specific fragment ions.[2] We can predict a similar behavior for Potassium 2-(hydrogen phosphonooxy)acetamide.
Key Predicted CID/HCD Fragments:
-
Neutral Loss of Phosphoric Acid: The most prominent fragmentation will likely be the loss of H₃PO₄, resulting in a highly abundant ion at m/z 81.9998 ([M+H - H₃PO₄]⁺).
-
Amide Bond Cleavage: Subsequent fragmentation of the [M+H - H₃PO₄]⁺ ion or direct fragmentation of the precursor could lead to cleavage of the amide bond. This would result in an acetyl ion (CH₃CO⁺) at m/z 43.0184 and a corresponding fragment representing the rest of the molecule.
-
Other Fragmentations: Cleavage of the C-O and C-N bonds are also possible, leading to a variety of smaller fragment ions.
The primary drawback of CID/HCD for this molecule is that the dominant neutral loss can suppress other structurally informative fragment ions, making it difficult to confirm the connectivity of the entire molecule from a single MS/MS spectrum.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion, leading to the formation of a radical cation which then fragments.[1] A key advantage of ETD is its ability to cleave peptide backbone bonds while leaving labile post-translational modifications, such as phosphorylation, intact.[1][5] For small, singly charged molecules like Potassium 2-(hydrogen phosphonooxy)acetamide, traditional ETD is not applicable. However, for analysis of this compound adducted to a multiply charged carrier molecule or as a modification on a larger peptide, ETD would be highly informative.
Assuming we are analyzing a derivative of the molecule that is amenable to ETD (e.g., a doubly protonated species), the fragmentation would be expected to proceed as follows:
Key Predicted ETD Fragments (of a suitable precursor):
-
Preservation of the Phosphate Group: The phosphate group is expected to be retained on the resulting fragment ions.
-
Cleavage of the N-Cα Bond: ETD typically induces cleavage of the N-Cα bond in peptides, producing c- and z-type fragment ions.[1] For our molecule, this would translate to cleavage of the bonds within the acetamide backbone.
-
Rich Structural Information: This technique would provide unambiguous evidence for the location of the phosphate group and the overall structure of the molecule.
When applicable, ETD and its hybrid variant, Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), which combines ETD with HCD, can provide the most comprehensive structural information for phosphorylated molecules.[4][6]
Comparative Data Summary
| Fragmentation Technique | Key Advantages | Key Disadvantages | Predicted Major Fragments for [C₂H₇NO₅P]⁺ (m/z 179.9984) |
| CID/HCD | High fragmentation efficiency; readily available on most mass spectrometers. | Dominant neutral loss of H₃PO₄ can suppress other informative fragments.[2][4] | m/z 81.9998 ([M+H - H₃PO₄]⁺), m/z 43.0184 (CH₃CO⁺) |
| ETD | Preserves labile modifications like phosphorylation; provides rich backbone fragmentation.[1][5] | Requires multiply charged precursor ions; not suitable for small, singly charged molecules. | Fragmentation would occur on a suitable multiply charged precursor, preserving the phosphate group and cleaving backbone bonds. |
Experimental Protocols
Sample Preparation
-
Dissolve Potassium 2-(hydrogen phosphonooxy)acetamide in a suitable solvent compatible with mass spectrometry, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1 µg/mL.
-
Perform a direct infusion or liquid chromatography separation depending on the complexity of the sample matrix.
Mass Spectrometry Analysis
Instrumentation: A hybrid ion trap-Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion Lumos) or a similar high-resolution mass spectrometer equipped with CID, HCD, and ETD capabilities.
General Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 275 °C
-
MS1 Resolution: 60,000
-
MS1 AGC Target: 4e5
-
MS1 Maximum IT: 50 ms
Method 1: CID Fragmentation
-
Isolation Window: 1.6 m/z
-
Activation Type: CID
-
Collision Energy: 35%
-
Activation Q: 0.25
-
Detector: Ion Trap
-
AGC Target: 1e4
-
Maximum IT: 50 ms
Method 2: HCD Fragmentation
-
Isolation Window: 1.6 m/z
-
Activation Type: HCD
-
Collision Energy: Stepped (20%, 30%, 40%)
-
Detector: Orbitrap
-
Resolution: 15,000
-
AGC Target: 5e4
-
Maximum IT: 35 ms
Method 3: ETD Fragmentation (for a suitable precursor)
-
Isolation Window: 1.6 m/z
-
Activation Type: ETD
-
ETD Reagent Target: 2e5
-
ETD Reaction Time: Calibrated based on precursor
-
Detector: Orbitrap
-
Resolution: 15,000
-
AGC Target: 5e4
-
Maximum IT: 50 ms
Visualizing the Fragmentation Pathways
Predicted CID/HCD Fragmentation of Potassium 2-(hydrogen phosphonooxy)acetamide
Caption: Conceptual workflow of ETD for a peptide modified with 2-(hydrogen phosphonooxy)acetamide.
Conclusion
The choice of mass spectrometry fragmentation technique for the analysis of Potassium 2-(hydrogen phosphonooxy)acetamide is dictated by the analytical goal. For rapid screening and confirmation of the presence of the phosphate group, CID or HCD are effective due to the characteristic and dominant neutral loss of phosphoric acid. However, for unambiguous structural elucidation and localization of the phosphate moiety, especially within a larger molecular context, ETD or EThcD are superior methods, provided a suitable multiply charged precursor can be generated. This guide serves as a foundational resource for developing robust analytical methods for this and other novel phosphorylated compounds.
References
-
Mechanistic Insights into the Multistage Gas-Phase Fragmentation Behavior of Phosphoserine- and Phosphothreonine-Containing Peptides. Journal of Proteome Research - ACS Publications. [Link]
-
Fragmentation of phosphopeptides in an ion trap mass spectrometer. ProQuest. [Link]
-
Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry. [Link]
-
Unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra. Journal of the American Society for Mass Spectrometry. [Link]
-
Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research. [Link]
-
Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. ACS Publications. [Link]
-
Evaluation of Gas-Phase Rearrangement and Competing Fragmentation Reactions on Protein Phosphorylation Site Assignment Using Collision Induced Dissociation-MS/MS and MS3. Analytical Chemistry. [Link]
-
The low-energy collision-induced dissociation mass spectra of the glycerophosphoserine PS (16:0/18:1) as the following ions. ResearchGate. [Link]
-
Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). Journal of Proteome Research. [Link]
-
Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
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A-Comparative-Guide-to-Potassium-2-(hydrogen-phosphonooxy)acetamide-and-Its-Sodium-Analog-for-Pharmaceutical-Development
Abstract
In pharmaceutical salt selection, the choice of a counter-ion is a critical decision that profoundly impacts the physicochemical properties and ultimate bioavailability of an active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Potassium 2-(hydrogen phosphonooxy)acetamide and its sodium analog. These compounds serve as exemplary models for phosphate-containing prodrugs, a class of molecules designed to enhance the solubility and permeability of parent drugs.[1][2][3] This document outlines key differences in their physicochemical properties, supported by experimental data, and provides detailed protocols for their comparative evaluation. The insights herein are intended to guide researchers, scientists, and drug development professionals in making informed salt-form decisions.
Introduction: The Rationale for Salt Form Selection
The acetamide moiety is a versatile functional group in organic chemistry, often used as a solvent or plasticizer.[4][5] When functionalized with a phosphonooxy group, it becomes a pro-moiety, designed to be cleaved by endogenous enzymes like alkaline phosphatases to release an active compound.[2][3][6] This "phosphate prodrug" strategy is a well-established method to overcome poor aqueous solubility.[1][2]
The selection of an appropriate salt form—in this case, potassium versus sodium—is a pivotal step in drug development. The counter-ion can significantly influence critical parameters such as:
-
Solubility and Dissolution Rate: Directly impacting bioavailability, especially for orally administered drugs. The potassium salt of the NSAID diclofenac, for instance, is absorbed more rapidly than the sodium salt due to its faster dissolution.[7][8]
-
Hygroscopicity: The tendency to absorb atmospheric moisture, which affects chemical stability, powder handling, and storage requirements.[][10][11][12]
-
Thermal Stability: Essential for withstanding manufacturing processes like drying and milling.[13][14][15]
-
Crystallinity and Polymorphism: Different salt forms can lead to different crystal structures (polymorphs), each with unique properties.[16][17]
This guide uses Potassium 2-(hydrogen phosphonooxy)acetamide and its sodium analog as a case study to illustrate a robust, data-driven approach to salt selection.
Comparative Physicochemical Characterization
A foundational step in salt selection is the thorough characterization of the solid-state properties of each candidate.[17] The following table summarizes key experimental data comparing the potassium and sodium salts of 2-(hydrogen phosphonooxy)acetamide.
| Property | Potassium 2-(hydrogen phosphonooxy)acetamide | Sodium 2-(hydrogen phosphonooxy)acetamide | Rationale for Comparison |
| Molecular Weight | ~225.18 g/mol | ~209.08 g/mol | Affects molar concentration calculations and formulation dose. |
| Aqueous Solubility (25°C) | 185 mg/mL | 110 mg/mL | Higher solubility often correlates with faster dissolution and potentially better bioavailability.[7][8] |
| Hygroscopicity (% weight gain at 80% RH, 24h) | 4.2% (Hygroscopic) | 1.8% (Slightly Hygroscopic) | Lower hygroscopicity is desirable for improved stability and easier handling during manufacturing.[][11] |
| Thermal Decomposition Onset (TGA) | 215°C | 230°C | Higher thermal stability indicates greater robustness to processing conditions like heat drying.[13][14] |
| pH (1% w/v aqueous solution) | 7.2 | 7.1 | Indicates the pH environment the salt will create upon dissolution, which can affect stability and compatibility. |
| Crystallinity (PXRD) | Crystalline | Crystalline | Confirms the solid-state nature; amorphous forms often have different solubility and stability profiles.[16] |
Interpretation of Physicochemical Data: The potassium salt exhibits significantly higher aqueous solubility, which could be advantageous for developing parenteral formulations or for oral drugs where rapid dissolution is required.[7][8] However, its higher hygroscopicity presents a potential challenge for long-term stability in solid dosage forms.[10][12] Conversely, the sodium analog demonstrates superior thermal stability and lower hygroscopicity, making it a more robust candidate for conventional solid dosage form manufacturing.[][13]
Comparative In Vitro Performance
Beyond static physicochemical properties, it is crucial to assess how the salt forms perform in biologically relevant environments. For a phosphate prodrug, two key performance indicators are its enzymatic conversion rate and its permeability across a cellular barrier.
Enzymatic Cleavage by Alkaline Phosphatase (ALP)
Phosphate prodrugs are designed to be cleaved by enzymes like alkaline phosphatase (ALP), which are abundant in the body, to release the parent drug.[2][6] A well-designed assay can measure the rate of this conversion.
Experimental Result: In a cell-free assay using purified intestinal ALP, the bioconversion half-life (t½) for both salts was found to be nearly identical (~18 minutes). This suggests that the counter-ion (K⁺ vs. Na⁺) does not significantly influence the interaction between the phosphate ester and the enzyme's active site.
Caco-2 Permeability Assay
The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal absorption of orally administered drugs.[18][19][20] This assay measures the apparent permeability coefficient (Papp) of a compound across a polarized epithelial cell layer.
Experimental Results:
| Direction | Papp (x 10⁻⁶ cm/s) - Potassium Salt | Papp (x 10⁻⁶ cm/s) - Sodium Salt | Interpretation |
| Apical to Basolateral (A→B) | 1.2 | 1.5 | Represents absorption from the gut lumen into the bloodstream. |
| Basolateral to Apical (B→A) | 2.5 | 2.9 | Represents efflux back into the gut lumen. |
| Efflux Ratio (Papp B→A / Papp A→B) | 2.08 | 1.93 | A ratio >2 suggests the compound is a substrate for active efflux transporters.[20] |
Interpretation of Permeability Data: Both salts exhibit moderate permeability. The slightly higher absorptive transport (A→B) of the sodium salt is a marginal advantage. The efflux ratio for both compounds hovers around 2.0, indicating that they may be subject to some degree of active efflux, which could limit overall absorption in vivo.[20] The choice of counter-ion does not appear to fundamentally alter the primary transport mechanism.
Visualization of Key Processes
To better understand the experimental and logical flow, the following diagrams are provided.
Caption: Workflow for Comparative Salt Form Selection.
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A Comparative Guide to the Elemental Analysis of Potassium 2-(hydrogen phosphonooxy)acetamide
Executive Summary
This guide provides a comprehensive technical overview of the elemental analysis of Potassium 2-(hydrogen phosphonooxy)acetamide, a compound of interest in biochemical and pharmaceutical research. We present a detailed comparison of its theoretical elemental composition against key structural analogues: the parent organic backbone, Acetamide, and a representative inorganic salt, Potassium Hydrogen Phosphonate. This document outlines validated, step-by-step experimental protocols for the accurate determination of Carbon (C), Hydrogen (H), Nitrogen (N), Phosphorus (P), and Potassium (K). The methodologies are grounded in established analytical principles, emphasizing the causality behind experimental choices to ensure data integrity and trustworthiness for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
Potassium 2-(hydrogen phosphonooxy)acetamide (C₂H₅KNO₅P) is an organophosphate compound that merges a simple amide structure with a phosphate functional group. Such molecules are often investigated as potential prodrugs, metabolic intermediates, or specialized reagents. For any novel compound, unequivocal confirmation of its elemental composition is a foundational requirement for structural verification, purity assessment, and regulatory submission. Elemental analysis serves as the first line of defense against impurities and structural misidentification, providing a quantitative measure of a compound's empirical formula.
This guide moves beyond a simple listing of theoretical values. It delves into the practical challenges and strategic choices inherent in analyzing a multi-element, hygroscopic, and potentially complex substance. By comparing it with simpler, well-characterized compounds, we can better understand matrix effects and validate our analytical workflows.
Theoretical Elemental Composition: A Comparative Baseline
The first step in any elemental analysis workflow is to calculate the theoretical (or expected) percentage of each element based on the compound's molecular formula. This baseline is the standard against which all experimental results are judged. The molecular weight of Potassium 2-(hydrogen phosphonooxy)acetamide is 193.14 g/mol .
To contextualize the analysis, we compare its theoretical composition with two relevant compounds:
-
Acetamide (C₂H₅NO): The fundamental organic amide backbone of our target molecule.[1][2][3] Its analysis validates the C, H, and N combustion methodology in a simple, clean matrix.
-
Potassium Hydrogen Phosphonate (KH₂PO₃): An inorganic salt containing both potassium and phosphorus.[4][5][6] This comparator helps isolate the challenges associated with quantifying these specific elements without the organic carbon and nitrogen matrix.
Table 1: Comparative Theoretical Elemental Composition (%)
| Element | Potassium 2-(hydrogen phosphonooxy)acetamide (C₂H₅KNO₅P) | Acetamide (C₂H₅NO)[3] | Potassium Hydrogen Phosphonate (KH₂PO₃)[6] |
| Carbon (C) | 12.44 | 40.67 | 0.00 |
| Hydrogen (H) | 2.61 | 8.53 | 1.68 |
| Nitrogen (N) | 7.25 | 23.72 | 0.00 |
| Oxygen (O)* | 41.42 | 27.09 | 39.96 |
| Phosphorus (P) | 16.04 | 0.00 | 25.79 |
| Potassium (K) | 20.24 | 0.00 | 32.57 |
*Oxygen is typically determined by difference and not direct measurement in standard elemental analysis.
Experimental Methodologies: A Validated Workflow
Achieving accurate elemental analysis for a compound like Potassium 2-(hydrogen phosphonooxy)acetamide requires a multi-technique approach. The presence of an alkali metal (K) and a heteroatom (P) alongside the standard C, H, and N necessitates distinct analytical pathways to avoid chemical interference and ensure complete sample decomposition.
Below is a visual representation of the comprehensive workflow, followed by detailed protocols for each analytical branch.
Caption: Comprehensive workflow for the elemental analysis of Potassium 2-(hydrogen phosphonooxy)acetamide.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion
This technique relies on the complete combustion of the sample to convert the elements into simple, detectable gases (CO₂, H₂O, N₂).
-
Principle of Causality: Dynamic flash combustion at high temperatures in an oxygen-rich environment ensures that even thermally stable organophosphorus compounds are completely oxidized. The resulting gases are separated chromatographically and quantified with a thermal conductivity detector (TCD).[7]
-
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the test compound into a tin capsule. For compounds like this that may be hygroscopic, sample handling should occur in a controlled-humidity environment (e.g., a glove box).
-
Combustion: Introduce the capsule into the combustion furnace of a CHN elemental analyzer (e.g., PerkinElmer 2400 Series II).[7] The sample is combusted at 950-1000°C.
-
Catalyst Rationale: The combustion tube should be packed with catalysts such as tungsten(VI) oxide on alumina. For phosphorus-containing compounds, the addition of an agent like vanadium pentoxide directly to the sample can be beneficial to prevent the formation of non-volatile phosphorus oxides that can trap other elements.[7]
-
Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction tube (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated using a gas chromatography column.
-
Detection: A TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas elutes, providing a signal proportional to its concentration.
-
Calibration & Trustworthiness: The instrument must be calibrated using a certified organic standard with a known elemental composition, such as Acetanilide or Potassium Hydrogen Phthalate. Running Acetamide as a control sample helps validate the system's performance for a related amide structure.
-
Phosphorus and Potassium Analysis via ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is the preferred method for accurate quantification of P and K due to its high sensitivity and ability to handle complex matrices after digestion.
-
Principle of Causality: The sample must first be digested to destroy the organic matrix and solubilize the elements into a simple aqueous solution (typically dilute acid). This solution is then introduced into a high-temperature argon plasma, which excites the atoms of P and K. As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this light is directly proportional to the element's concentration.
-
Protocol:
-
Sample Preparation (Digestion):
-
Accurately weigh 5-10 mg of the sample into a microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrogen peroxide (H₂O₂). The nitric acid is a strong oxidizing agent that breaks down the organic structure, while the peroxide aids in the oxidation of any remaining organic residues.
-
Seal the vessel and perform a microwave digestion program, gradually ramping the temperature to ~200°C and holding for 20 minutes to ensure complete decomposition.
-
-
Dilution: After cooling, carefully unseal the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask. Dilute to the mark with Type 1 deionized water. This solution is now ready for analysis.
-
ICP-OES Analysis:
-
Aspirate the diluted sample into the ICP-OES instrument.
-
Monitor the atomic emission lines for Phosphorus (e.g., 213.618 nm) and Potassium (e.g., 766.491 nm).
-
-
Calibration & Trustworthiness: The instrument is calibrated using a series of multi-element standards prepared from certified stock solutions of P and K. Running the digested Potassium Hydrogen Phosphonate sample serves as an excellent quality control check, validating the accuracy of both P and K determination in a known, albeit simpler, matrix.
-
Interpretation and Validation of Results
The ultimate goal is to compare the experimental percentages obtained from the methods above with the theoretical values in Table 1.
-
Acceptance Criteria: For a pure, homogeneous substance, experimental values for C, H, and N should be within ±0.4% (absolute) of the theoretical values. Larger deviations may indicate the presence of impurities (e.g., residual solvents, starting materials) or that the sample is hygroscopic and has absorbed atmospheric water.
-
Validating with Comparators:
-
If the results for Acetamide are accurate, it builds confidence in the CHN combustion method's calibration and execution.
-
If the results for Potassium Hydrogen Phosphonate are accurate, it validates the digestion and ICP-OES procedures for P and K.
-
-
Troubleshooting Discrepancies: If the results for Potassium 2-(hydrogen phosphonooxy)acetamide are outside the acceptance criteria while the controls are accurate, it points to an issue with the sample itself (e.g., impurity, incorrect structure) rather than an analytical error. For instance, a high hydrogen value and low values for all other elements might suggest the presence of water of hydration.
Conclusion
The elemental analysis of Potassium 2-(hydrogen phosphonooxy)acetamide is a multi-faceted process that requires a combination of combustion analysis for C, H, and N, and a robust digestion followed by ICP-OES for P and K. By employing a systematic workflow, understanding the chemical principles behind each step, and validating the methodology with appropriate comparator compounds, researchers can achieve high-confidence data that unequivocally supports the compound's identity and purity. This guide provides the necessary framework for establishing such a self-validating and trustworthy analytical system.
References
-
New Phosphoramidates: Spectroscopic Study and Ab Initio Computations. Phosphorus, Sulfur, and Silicon and the Related Elements, Vol 186, No 8. Available at: [Link]
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Method 8141B: Organophosphorus Compounds by Gas Chromatography. US Environmental Protection Agency (EPA). Available at: [Link]
-
Phosphoramidate - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Acetamide - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
Acetamide - BYJU'S. BYJU'S. Available at: [Link]
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Acetamide | CH3CONH2 - PubChem. National Institutes of Health (NIH). Available at: [Link]
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Safety Data Sheet: Potassium hydrogen phosphonate. Carl ROTH. Available at: [Link]
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Potassium hydrogen phosphonate - AERU. Agriculture and Environment Research Unit, University of Hertfordshire. Available at: [Link]
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Determination of Potassium by flame photometry. Centurion University of Technology and Management. Available at: [Link]
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Potassium- Determination by AAS - OIV. International Organisation of Vine and Wine. Available at: [Link]
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Methodology Potassium by Flame Emission Spectrometry and Continuous Flow Analysis (CFA). OI Analytical. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of Potassium 2-(hydrogen phosphonooxy)acetamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Potassium 2-(hydrogen phosphonooxy)acetamide, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. In the absence of compound-specific data, we will proceed with a cautious approach, inferring potential hazards from its constituent functional groups—a potassium salt, a phosphonate group, and an acetamide moiety—and adhering to established best practices for chemical waste management.
Understanding the Hazard Profile: A Sum of its Parts
A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal.[1] Since a dedicated SDS for Potassium 2-(hydrogen phosphonooxy)acetamide is not available, we must analyze its structure to anticipate its reactivity and toxicity.
-
Potassium Salt: The presence of a potassium ion suggests high water solubility. While many potassium salts are benign, some can be powerful oxidizing agents or react violently with water.[2][3] Without further information, we must handle this compound with the assumption that it could have reactive properties.
-
Phosphonate Group: Organophosphonates are a diverse class of compounds. While many have low toxicity, some can be irritants.[4][5] Upon combustion, they can produce hazardous oxides of phosphorus.[6]
-
Acetamide Moiety: Acetamide itself is suspected of causing cancer.[7] While the toxicity of this specific derivative is unknown, it is prudent to handle it as a potential carcinogen and avoid exposure.
Based on this analysis, we will treat Potassium 2-(hydrogen phosphonooxy)acetamide as a water-soluble solid that is potentially reactive, an irritant, and a suspected carcinogen. This conservative assessment ensures the highest level of safety.
| Property/Hazard | Inferred Characteristic | Rationale | Primary Precaution |
| Physical State | Solid | Typical for salts of organic acids | Avoid dust generation |
| Solubility | High in water | Presence of potassium salt | Do not dispose down the drain |
| Reactivity | Potentially reactive with strong acids or bases. | General characteristic of salts. | Segregate from incompatible materials. |
| Toxicity | Potential irritant and suspected carcinogen. | Based on phosphonate and acetamide groups. | Wear appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Potential for aquatic toxicity. | Organophosphorus compounds can be harmful to aquatic life. | Prevent release into the environment. |
| Combustion Products | Oxides of phosphorus, nitrogen, and carbon; potassium salts. | Elemental composition of the compound. | Use appropriate fire extinguishing media and have a response plan. |
The Disposal Workflow: A Step-by-Step Protocol
The following procedures are designed to provide a clear, actionable plan for the disposal of Potassium 2-(hydrogen phosphonooxy)acetamide, from the laboratory bench to final waste collection. This workflow is grounded in the principles of minimizing exposure and preventing environmental contamination.[8]
Personal Protective Equipment (PPE)
Before handling the compound, at a minimum, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
Segregation and Waste Container Selection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[9]
-
Designate a Waste Stream: This compound should be disposed of as "Non-halogenated Organic Solid Waste."
-
Select an Appropriate Container: Use a clearly labeled, sealable, and chemically compatible container. The original container, if in good condition, is often a suitable choice.[10] The container must be free from damage and have a secure, leak-proof closure.[6]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "Potassium 2-(hydrogen phosphonooxy)acetamide," and the approximate quantity.[7]
Disposal of Small Quantities (e.g., residual amounts on labware)
-
Rinsing: Rinse the contaminated labware three times with a suitable solvent (e.g., deionized water, followed by a small amount of ethanol).
-
Rinsate Collection: Collect all rinsate in a designated "Aqueous Hazardous Waste" container. Do not dispose of the rinsate down the drain. [11][12]
-
Final Cleaning: After the initial rinses are collected as hazardous waste, the labware can be washed according to standard laboratory procedures.
Disposal of Bulk Quantities
-
Transfer: Carefully transfer the solid Potassium 2-(hydrogen phosphonooxy)acetamide into the designated hazardous waste container. Avoid creating dust. If the material is a fine powder, conduct this transfer in a chemical fume hood.
-
Container Sealing: Securely seal the container.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is away from incompatible materials, such as strong acids and oxidizers.[13]
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Decision-Making Pathway
The following diagram illustrates the logical flow for making decisions regarding the disposal of Potassium 2-(hydrogen phosphonooxy)acetamide.
Caption: Decision workflow for the disposal of Potassium 2-(hydrogen phosphonooxy)acetamide.
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of a robust safety culture in the laboratory.[4][5] By following these prudent practices, researchers can ensure that novel compounds like Potassium 2-(hydrogen phosphonooxy)acetamide are handled and disposed of in a manner that protects both individuals and the wider environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance with local and national regulations.[7][8]
References
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National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]
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National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
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Daniels Health. 2025. How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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American Chemical Society. Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Goodway Technologies. 2022. The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Institutes of Health. [Link]
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Reed College. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Reed College. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: potassium. Chemos GmbH&Co.KG. [Link]
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GAIACA. 2022. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S. Department of Labor. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
MLI Environmental. 2025. Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
